molecular formula C12H10BrNO2 B4439636 N-(4-bromobenzyl)-3-furamide

N-(4-bromobenzyl)-3-furamide

Cat. No.: B4439636
M. Wt: 280.12 g/mol
InChI Key: MSTMEJAEAPSANB-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-3-furamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to a class of molecules featuring a furan carboxamide scaffold, a structure known to be a versatile building block for constructing more complex molecules . The presence of both the furan ring and the 4-bromobenzyl group makes it a potential intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create functionalized molecules for pharmaceutical and materials science applications . Researchers utilize this compound and its analogs in the exploration of new antibacterial agents, particularly against drug-resistant pathogens . As with all compounds in this category, it is supplied for laboratory research purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-12(15)10-5-6-16-8-10/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTMEJAEAPSANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-bromobenzyl)-3-furamide: Structural Dynamics, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the furan-3-carboxamide scaffold represents a highly versatile and privileged pharmacophore. While 2-substituted furans are ubiquitous, the 3-carboxamide geometry provides a unique spatial orientation that optimizes hydrogen-bond donor/acceptor vectors without the steric hindrance often associated with ortho-heteroatom proximity.

The strategic functionalization of this core with a 4-bromobenzyl moiety to form N-(4-bromobenzyl)-3-furamide is not merely a lipophilic enhancement. The para-bromine substitution introduces a highly directional σ-hole, enabling robust halogen bonding with target nucleophiles (such as protein backbone carbonyls) 1. This whitepaper dissects the physicochemical properties, provides a self-validating synthetic methodology, and explores the pharmacological utility of this compound, particularly in neuroinflammatory modulation.

Physicochemical & Structural Profiling

Understanding the physicochemical boundaries of N-(4-bromobenzyl)-3-furamide is critical for predicting its pharmacokinetic behavior and formulation requirements. The compound exhibits a favorable balance of lipophilicity and polar surface area, adhering strictly to Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Chemical Formula C₁₂H₁₀BrNO₂Defines the heavy atom count and isotopic distribution.
Molecular Weight 280.12 g/mol Optimal for small-molecule diffusion across lipid bilayers.
Exact Mass (⁷⁹Br) 279.01 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Calculated LogP ~3.15High lipophilicity driven by the bromobenzyl group; aids BBB penetration.
Topological PSA 42.2 ŲLow TPSA (<90 Ų) strongly correlates with central nervous system (CNS) permeability.
H-Bond Donors 1 (Amide NH)Provides strict directionality for target receptor anchoring.
H-Bond Acceptors 2 (C=O, Furan-O)Facilitates interactions with target kinase or receptor hinge regions.
Rotatable Bonds 3Ensures sufficient conformational flexibility to induce induced-fit binding.

Synthetic Methodology: A Self-Validating Protocol

The construction of the amide bond is a cornerstone of medicinal chemistry. However, traditional carbodiimide-mediated couplings (e.g., DCC, EDC) often suffer from the formation of inactive O-acylurea byproducts or require extensive purification 2.

To ensure high yields and operational simplicity, we employ a HATU-mediated coupling strategy. This protocol is designed as a self-validating system , incorporating specific causality for reagent selection and built-in quality control (QC) checkpoints.

Step-by-Step Protocol

1. Substrate Activation (0 °C)

  • Action: Dissolve furan-3-carboxylic acid (1.0 equiv, 5.0 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (O-At) active ester. Cooling to 0 °C suppresses thermal degradation of this intermediate and prevents premature side reactions.

2. Base-Promoted Esterification

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol) dropwise over 5 minutes. Stir for 15 minutes.

  • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. It efficiently deprotonates the carboxylic acid to initiate HATU attack.

  • Validation Checkpoint 1: A distinct color shift to pale yellow confirms the generation of the O-At active ester.

3. Amide Bond Formation (Room Temperature)

  • Action: Slowly add 4-bromobenzylamine (1.1 equiv, 5.5 mmol) to the activated mixture. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The complete disappearance of the baseline acid spot and the emergence of a highly UV-active product spot (R_f ~ 0.45) validates reaction completion.

4. Quench and Isolation

  • Action: Quench the reaction by pouring it into 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 1M HCl (to protonate and remove unreacted amine), water, and brine.

  • Causality: The sequential basic/acidic aqueous wash acts as a crude chemical filtration, isolating the neutral amide product in the organic phase.

5. Final Validation & Characterization

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography if necessary.

  • Validation Checkpoint 3: Analyze the isolated white solid via LC-MS. The presence of a distinct isotopic doublet at m/z 280.0 [M+H]⁺ (⁷⁹Br) and 282.0 [M+H]⁺ (⁸¹Br) in a 1:1 ratio provides absolute confirmation of the brominated product.

SynthesisWorkflow A Furan-3-carboxylic acid (Core Scaffold) C HATU / DIPEA (Activation & Coupling) A->C DMF, 0 °C B 4-Bromobenzylamine (Pharmacophore) B->C DMF, RT D N-(4-bromobenzyl)-3-furamide (Target Compound) C->D Amide Bond Formation (>85% Yield)

Fig 1: Synthetic workflow for N-(4-bromobenzyl)-3-furamide via HATU-mediated amide coupling.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, researchers must benchmark their spectroscopic data against the expected nuclear magnetic resonance (NMR) profiles.

Table 2: Expected NMR Spectral Assignments (CDCl₃)

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H 8.01dd1HFuran C2-H (Highly deshielded by adjacent oxygen and C=O)
¹H 7.46d (J=8.4 Hz)2HPhenyl C3, C5-H (Deshielded by the adjacent Bromine atom)
¹H 7.43t1HFuran C5-H
¹H 7.22d (J=8.4 Hz)2HPhenyl C2, C6-H
¹H 6.65dd1HFuran C4-H
¹H 6.20br s1HAmide NH (Broadening due to quadrupolar relaxation of N)
¹H 4.55d (J=6.0 Hz)2HBenzylic CH₂ (Coupled to the adjacent NH proton)
¹³C 162.5s-Amide Carbonyl (C=O)
¹³C 121.5s-Phenyl C4 (Directly bonded to Br, characteristic upfield shift)

Pharmacological Application: Neuroinflammatory Modulation

Beyond its utility as a synthetic intermediate, the furan-3-carboxamide class has recently gained significant traction in the development of neuroinflammatory protective agents. Dysfunctional microglia are primary drivers of neuroinflammation, releasing neurotoxic cytokines in response to immune threats.

Recent structure-activity relationship (SAR) studies and molecular docking analyses have identified furan-3-carboxamide derivatives as potent inhibitors of High Mobility Group Box 1 (HMGB1) proteins 3. HMGB1 acts as a damage-associated molecular pattern (DAMP) that binds to TLR4 and RAGE receptors, triggering the MyD88/NF-κB signaling cascade.

The N-(4-bromobenzyl) substitution is highly advantageous here. The bromine atom engages deep within the hydrophobic pockets of the HMGB1 Box A domain, utilizing halogen bonding to anchor the molecule, thereby preventing HMGB1 from activating downstream microglial receptors. This results in a marked suppression of pro-inflammatory markers, including TNF-α and IL-6.

SignalingPathway Ligand N-(4-bromobenzyl)-3-furamide Target HMGB1 Protein (Target) Ligand->Target Halogen & H-Bonding Receptor TLR4 / RAGE (Receptors) Target->Receptor Prevents Activation Signaling MyD88 / NF-κB (Signaling Cascade) Receptor->Signaling Downregulates Outcome Suppression of TNF-α & IL-6 (Anti-neuroinflammatory) Signaling->Outcome Transcriptional Modulation

Fig 2: Mechanism of neuroinflammatory suppression via HMGB1 inhibition by furan-3-carboxamides.

References

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (RSC Publishing), 2009, 38, 606-631.
  • Mudimela, S., et al. "Molecular Docking, Synthesis, and Characterization of Furanyl-Pyrazolyl Acetamide and 2,4-Thiazolidinyl-Furan-3-Carboxamide Derivatives as Neuroinflammatory Protective Agents." Chemistry & Biodiversity (PubMed), 2024.

Sources

3-Furoic Acid Amide Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive for medicinal chemists and drug discovery scientists. It synthesizes synthetic methodologies, structure-activity relationships (SAR), and metabolic safety profiles specific to 3-furoic acid amide derivatives .

Executive Summary & Therapeutic Rationale

The 3-furoic acid amide scaffold represents a strategic bioisostere for the benzamide moiety common in many pharmacophores. Unlike their 2-furoic acid counterparts, which are frequently associated with metabolic instability and toxicity (via rapid furan ring opening), 3-substituted furans often exhibit improved metabolic profiles while offering distinct physicochemical advantages:

  • Reduced Lipophilicity: The furan oxygen lowers LogP compared to a phenyl ring (typically by ~1.5–2.0 units), improving aqueous solubility.[1]

  • Unique Vector Alignment: The bond angle of the 3-substituent (approx. 126°) differs from the phenyl meta-substitution (120°) and 2-furoyl substitution, accessing unique chemical space in receptor pockets.

  • Hydrogen Bonding: The furan oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., serine/threonine) in the binding pocket.

Synthetic Architectures

Accessing the 3-furoyl scaffold requires specific strategies to avoid the thermodynamic preference for 2-substitution.

Primary Synthetic Route: The Silyl Migration Strategy

For high-value, polysubstituted 3-furoic acid amides, the 1,4-O→C silyl migration is a superior protocol. It allows for the regioselective generation of the 3-carboxyl group without competing 2-substitution.

Protocol Logic:

  • Starting Material: 3-(Silyloxymethyl)furan.

  • Lithiation: Treatment with n-BuLi at -78°C selectively lithiates the 2-position.

  • Migration: Upon warming, the silyl group migrates from the oxygen to the C2 position, generating a C3-lithio alkoxide.

  • Trapping: The C3 anion is trapped with CO₂, yielding the 2-silyl-3-furoic acid.

  • Desilylation: Fluoride treatment removes the C2-silyl group, yielding pure 3-furoic acid ready for amide coupling.

Direct Amide Coupling Protocol (Standard Operating Procedure)

For library generation using commercial 3-furoic acid, the following HATU-mediated protocol is optimized to prevent racemization (if chiral amines are used) and maximize yield.

Materials:

  • 3-Furoic acid (1.0 equiv)

  • Amine (R-NH₂, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve 3-furoic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. Stir for 10 minutes at 0°C to form the activated ester (O-At ester).

  • Addition: Add the amine dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Synthetic Workflow Visualization

The following diagram illustrates the critical pathways for synthesizing and diversifying the scaffold.

Synthesis_Workflow Start 3-Furoic Acid (Commercial) Inter1 Activated Ester (HATU/O-At) Start->Inter1 HATU, DIPEA DMF, 0°C Alt_Start 3-Silyloxymethyl furan Inter2 1,4-Silyl Migration Intermediate Alt_Start->Inter2 n-BuLi, -78°C Product 3-Furoic Acid Amide Derivative Inter1->Product R-NH2 RT, 12h Inter2->Start 1. CO2 2. TBAF (Desilylation)

Caption: Dual pathways for accessing 3-furoic acid amides: Direct coupling (top) and Regioselective Silyl Migration (bottom).

Medicinal Chemistry & SAR

The 3-furoic acid amide moiety is not merely a linker; it is a functional pharmacophore.

Bioisosterism: Furan vs. Phenyl

Replacing a benzamide with a 3-furoamide results in specific physicochemical shifts:

  • Electronic Effects: The furan ring is electron-rich (π-excessive). The 3-position is less electron-rich than the 2-position, making the amide carbonyl slightly more electrophilic than in 2-furoamides.

  • Conformational Bias: The barrier to rotation around the aryl-carbonyl bond is lower for furan than benzene (due to reduced steric clash of the heteroatom lone pair vs. a C-H bond), allowing the molecule to adopt required binding conformations with lower energetic penalties.

Biological Targets

Research highlights specific activity in:

  • HCV NS5B Polymerase Inhibition: 3-furoyl derivatives have shown activity as allosteric inhibitors, binding to the "Thumb II" domain. The furan oxygen often orients toward polar residues (e.g., Ser/Thr) that phenyl rings cannot engage.

  • Antimicrobial Agents: 3-furoic acid amides have demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) by mimicking the peptide backbone of bacterial cell wall precursors.

SAR Logic Diagram

SAR_Logic Core 3-Furoic Acid Amide Core Pos2 C2 Position (Steric/Metabolic) Core->Pos2 Block metabolic activation here Pos4 C4/C5 Positions (Lipophilicity) Core->Pos4 Substituents modulate LogP & Solubility Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Critical for Target Binding Detail1 C2-Blocking Group (Me, Cl) prevents ring opening Pos2->Detail1 Detail2 Bioisostere for Benzamide Amide->Detail2

Caption: Structure-Activity Relationship (SAR) vectors for the 3-furoic acid amide scaffold.

Metabolic Stability & Toxicology (Critical Analysis)

A major concern with furan-containing drugs is the potential for bioactivation by Cytochrome P450 (specifically CYP2E1) to reactive cis-enedials, which can cause hepatotoxicity.

The 3-Furoyl Advantage: Unlike 2-furoyl derivatives, which are highly susceptible to oxidation at the C5 position, 3-furoyl amides are generally more stable.

  • Mechanism: The electron-withdrawing nature of the amide at C3 deactivates the ring towards electrophilic oxidation compared to the electron-rich 2-alkyl furans.

  • Mitigation Strategy: If metabolic liability is observed, introducing a substituent (e.g., Methyl, Chlorine) at the C2 position effectively blocks the primary site of metabolic epoxidation.

Metabolic Activation Pathway:

  • P450 Epoxidation at C2-C3 or C4-C5.

  • Ring opening to reactive enedial.

  • Prevention: The C3-amide substituent sterically and electronically hinders the C2-C3 attack.

Quantitative Data Summary

PropertyBenzamide (Reference)3-Furoamide (Target)Impact
LogP ~2.5 (Reference)~1.1Improved Solubility
tPSA ~29 Ų~42 ŲEnhanced polarity/permeability balance
Metabolic Risk Low (stable)Moderate (requires monitoring)Mitigated by C2-substitution
H-Bond Acceptors 1 (Carbonyl)2 (Carbonyl + Furan O)Additional binding vector

References

  • Silyl Migration Synthesis: Keay, B. A. (1991). A Simple Preparation of 2-Silylated 3-Furoic Acids. Synlett. Link

  • HCV NS5B Activity: Yeung, K. S., et al. (2017). Discovery of Novel HCV NS5B Polymerase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Furan Toxicity & Metabolism: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Amide Bioisosterism: Kummer, D. A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Link

Sources

Biological Activity of N-Benzyl-3-Furamide Analogs: A Technical Guide to Scaffold Pharmacology and SAR Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the furan ring has long been recognized as a "privileged scaffold," acting as a versatile bioisostere for phenyl and thiophene rings while offering distinct hydrogen-bonding capabilities. While furan-2-carboxamides are widely documented, the positional isomers—specifically N-benzyl-3-furamide and its structurally related analogs—have emerged as highly potent pharmacophores. Shifting the carboxamide moiety to the 3-position fundamentally alters the stereoelectronic vector of the molecule, profoundly impacting receptor binding kinetics, cytotoxicity profiles, and overall biological outcomes.

This technical whitepaper provides an in-depth analysis of the biological activities of N-benzyl-3-furamide analogs, detailing their mechanistic pharmacology across antiviral, antitumor, and antimicrobial applications. Designed for drug development professionals, this guide synthesizes structure-activity relationship (SAR) data with field-proven, self-validating experimental protocols.

Mechanistic Pharmacology & Key Targets

Antiviral Efficacy Against Lethal H5N1 Influenza A

Furan-3-carboxamide derivatives have demonstrated breakthrough potential as inhibitors of the highly pathogenic H5N1 influenza A virus. Specifically, 2,5-dimethyl-substituted furan-3-carboxamides featuring benzyl-thioethyl extensions exhibit potent antiviral activity.

  • Mechanistic Causality: The lipophilic nature of the benzyl group enhances cellular membrane permeability, allowing the molecule to reach intracellular viral replication machinery. Once inside, the furan-3-carboxamide core provides essential hydrogen-bonding interactions that disrupt the viral polymerase complex, halting viral RNA transcription and replication (1)[1].

Antitumor Activity via Topoisomerase I Inhibition

A critical application of the furan-3-carboxamide scaffold is found in the development of anthra[2,3-b]furan-3-carboxamides. These compounds exhibit profound cytotoxicity against both wild-type and multidrug-resistant (MDR) tumor cell lines, such as K562 myeloid leukemia.

  • Mechanistic Causality: The positioning of the carboxamide at the 3-position (as opposed to the 2-position) is critical for optimizing the spatial geometry required to intercalate into double-stranded DNA. Once intercalated, the molecule binds to the Topoisomerase I enzyme, trapping it in a transient cleavage state. This prevents DNA re-ligation, leading to fatal double-strand breaks during DNA replication and triggering tumor cell apoptosis (2)[2]. Notably, these analogs bypass P-glycoprotein (Pgp) efflux pumps, retaining efficacy in resistant sublines (3)[3].

Antimicrobial and Antifungal Action

Simple N-benzyl-3-furamides and their halogenated precursors exhibit broad-spectrum antimicrobial activity. Synthesized via the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement, these compounds disrupt microbial cell wall synthesis and metabolic pathways in yeast, filamentous fungi, and bacteria (4)[4].

Structure-Activity Relationship (SAR) Profiling

To facilitate rational drug design, the quantitative biological data of key furan-3-carboxamide analogs is summarized below.

Compound ClassPrimary Target / DiseaseKey Structural ModificationQuantitative Metric
2,5-dimethyl-N-(benzylthioethyl)-furan-3-carboxamides H5N1 Influenza A Virus4-nitrobenzyl substitutionEC50 = 1.25 μM
Anthra[2,3-b]furan-3-carboxamides (Mesylate salt) K562 Myeloid Leukemia (MDR)3-carboxamide positioningIC50 < 1.0 μM (Resistance Index < 1)
N-Benzylfuran-3-carboxamide Bacterial PathogensBenzyl amidationMIC = 64 μg/mL

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but interconnected, self-validating systems. The following methodologies detail the synthesis and biological validation of N-benzyl-3-furamide analogs.

Protocol 1: Synthesis of N-Benzyl-3-Furamide via Acyl Chloride Activation

This protocol utilizes a classic nucleophilic acyl substitution pathway, optimized for high yield and purity (5)[5].

  • Acyl Chloride Activation: Suspend furan-3-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). Reflux for 2 hours.

    • Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acyl chloride. Anhydrous DCM is mandated to prevent premature hydrolysis of the moisture-sensitive intermediate.

  • Nucleophilic Amidation: Cool the reaction mixture to 0°C. Dropwise, add 1.2 equivalents of benzylamine and 2.0 equivalents of triethylamine (Et₃N).

    • Causality: The amidation is highly exothermic; cooling to 0°C prevents thermal degradation and side reactions. Et₃N serves as a non-nucleophilic base to scavenge the HCl byproduct. Without this scavenger, the localized acidic environment would protonate the benzylamine, rendering it non-nucleophilic and quenching the reaction.

  • Aqueous Workup (Self-Validation): Quench with saturated aqueous NaHCO₃, extract with DCM, and wash the organic layer with 1M HCl.

    • Causality: This biphasic wash is a self-validating purification mechanism. NaHCO₃ neutralizes residual acid and pulls unreacted furan-3-carboxylic acid into the aqueous layer. The subsequent 1M HCl wash selectively protonates and removes unreacted benzylamine, ensuring only the neutral N-benzyl-3-furamide product remains in the organic phase.

Protocol 2: Topoisomerase I Cleavage Assay (Antitumor Validation)

This assay validates the mechanistic efficacy of furan-3-carboxamide analogs in trapping the Topo I-DNA complex.

  • Formation of the Cleavage Complex: Incubate supercoiled plasmid DNA (pBR322) with recombinant Topoisomerase I and the N-benzyl-3-furamide analog at 37°C for 30 minutes.

    • Causality: The 37°C incubation mimics physiological conditions, providing the thermodynamic energy required for the furan analog to intercalate and stabilize the transient Topo I-DNA covalent complex.

  • Trapping the Complex (Critical Self-Validation): Add 1% Sodium Dodecyl Sulfate (SDS) to the mixture.

    • Causality: SDS acts as a rapid denaturant. By immediately unfolding the Topo I enzyme, it permanently traps the DNA in its cleaved state. If this step is delayed or omitted, the enzyme will re-ligate the DNA, producing a false-negative result for drug efficacy.

  • Protein Digestion: Treat the mixture with Proteinase K (50 μg/mL) for 1 hour at 50°C.

    • Causality: The denatured Topo I remains covalently bound to the DNA, which would artificially impede electrophoretic mobility. Proteinase K digests the enzyme, releasing the nicked (relaxed) DNA for accurate visualization.

  • Electrophoretic Resolution: Resolve the products on a 1% agarose gel containing ethidium bromide.

    • Causality: Supercoiled DNA migrates faster than relaxed, nicked DNA. The intensity of the slower-migrating relaxed DNA band directly correlates with the Topo I inhibitory potency of the furan analog.

Visualizations

TopoIPathway Analog N-benzyl-3-furamide Derivative TopoI Topoisomerase I Enzyme Analog->TopoI Binds Active Site Complex Drug-Enzyme-DNA Cleavage Complex TopoI->Complex Traps Cleavage State DSB Double-Strand DNA Breaks Complex->DSB Replication Collision Apoptosis Tumor Cell Apoptosis DSB->Apoptosis Cell Death

Fig 1: Mechanistic pathway of Topoisomerase I inhibition by furan-3-carboxamides.

SynthesisWorkflow Start Furan-3-carboxylic acid Activation Acyl Chloride Formation (SOCl2, cat. DMF) Start->Activation Step 1: Halogenation Coupling Amidation with Benzylamine (DCM, Et3N) Activation->Coupling Step 2: Nucleophilic Attack Purification Column Chromatography (Silica Gel) Coupling->Purification Step 3: Isolation Product N-benzyl-3-furamide Purification->Product Final Yield

Fig 2: Step-by-step synthetic workflow for N-benzyl-3-furamide analogs.

References

  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses , RSC Advances, 1

  • New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties , PubMed (NIH), 2

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides , PMC (NIH), 3

  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides , PubMed (NIH), 4

  • Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System , The Journal of Organic Chemistry (ACS), 5

Sources

Structure-activity relationship (SAR) of bromobenzyl amides

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Bromobenzyl Amides in Medicinal Chemistry: A Structure-Activity Relationship (SAR) Masterclass

Abstract In modern rational drug design, the bromobenzyl amide moiety has emerged as a highly privileged pharmacophore. Far from being a mere structural spacer, this functional group acts as a precision tool for interrogating complex protein binding pockets. By synthesizing the unique electronic properties of the bromine atom (halogen bonding), the conformational flexibility of the benzyl linker, and the metabolic stability of the amide bond, researchers can dramatically alter target selectivity and binding enthalpy. This whitepaper provides an in-depth, causality-driven analysis of bromobenzyl amide Structure-Activity Relationships (SAR), supported by field-proven case studies and self-validating experimental protocols.

Mechanistic Grounding: The Physics of the Pharmacophore

To understand why the bromobenzyl amide group frequently appears as a "hit-to-lead" optimization strategy, we must deconstruct its physical chemistry and the causality behind its biological interactions:

  • The Bromine Atom (The Anchor): Unlike lighter halogens (fluorine, chlorine), bromine possesses a highly polarizable electron cloud and a distinct "sigma-hole"—a region of positive electrostatic potential on the outermost surface of the halogen. This allows for highly directional halogen bonding with Lewis bases (such as backbone carbonyl oxygens in protein binding sites), providing binding enthalpy that purely hydrophobic groups cannot achieve.

  • The Benzyl Linker (The Probe): Direct aryl amides are often too rigid, locking the aromatic ring in a coplanar or strictly orthogonal conformation. The

    
     group in a benzyl linker introduces a critical degree of rotational freedom. This flexibility allows the bulky bromophenyl group to sweep through local conformational space and access deep, cryptic sub-pockets within the target protein[1].
    
  • The Amide Bond (The Scaffold): The amide linkage provides superior metabolic stability against esterases[2]. Furthermore, its planar geometry and dual hydrogen bond donor/acceptor capacity rigidify the local molecular architecture, projecting the bromobenzyl vector into the target pocket with high geometric precision.

Case Studies in SAR: Field-Proven Insights

The true value of the bromobenzyl amide is best understood through empirical SAR campaigns. The following case studies illustrate both the positive optimizations and the negative constraints of this moiety.

Case Study A: Epigenetic Modulation (BRD4 vs. PLK1 Selectivity)

BI-2536 was originally developed as a PLK1 kinase inhibitor but exhibited off-target binding to the epigenetic reader protein BRD4. During SAR optimization to create a selective BRD4 inhibitor, researchers replaced the solvent-exposed cyclopentyl group of BI-2536 with a 3-bromobenzyl moiety (yielding Compound 39j)[1].

  • The Causality: The original cyclopentyl group pointed into the aqueous solvent, offering zero binding enthalpy. The installation of the flexible benzyl

    
     allowed the molecule to reach the highly hydrophobic "WPF shelf" (W81, P82, and F83) of the BRD4 binding pocket[1].
    
  • The Result: This single substitution increased BRD4 binding affinity by 7-fold (

    
     nM), making it equipotent against PLK1 and establishing it among the most active BRD4 inhibitors known[1].
    

BRD4_Pathway N1 BI-2536 Scaffold (Cyclopentyl Group) N2 SAR Modification: 3-Bromobenzyl Substitution N1->N2 Rational Design N3 Structural Effect: Increased Linker Flexibility N2->N3 Conformational Shift N4 Target Engagement: Hydrophobic Interaction with WPF Shelf N3->N4 Deep Pocket Access N5 Outcome: Enhanced BRD4 Affinity (Ki = 8.7 nM) N4->N5 7-fold Improvement

Fig 1. Logical flow of BRD4 inhibitor optimization via 3-bromobenzyl substitution.

Case Study B: Oncology (Psoralen Derivatives in Breast Cancer)

Psoralen derivatives are widely used in photochemotherapy (PUVA) but require UV irradiation for efficacy. To develop compounds with high "dark cytotoxicity" (activity without UV) against breast cancer, researchers synthesized a library of C-5 substituted psoralen amides[3].

  • The Causality: The SAR study revealed that the type of substituent dramatically impacted activity. The 4-bromobenzyl amide derivative (Compound 3c) exhibited the highest dark cytotoxicity against T47-D breast cancer cells[3]. The heavy, electron-withdrawing para-bromo substitution provided the optimal steric bulk to engage the uncharacterized target pocket, outperforming simpler alkyl or unsubstituted aryl amides[3].

  • The Result: Compound 3c achieved an

    
     of 10.14 µM, demonstrating efficacy comparable to established clinical reference drugs like lapatinib (9.78 µM)[3].
    
Case Study C: The Limits of Steric Bulk (COX-2 Selectivity Constraints)

SAR is equally defined by negative results. In an effort to convert the nonsteroidal anti-inflammatory drug (NSAID) indomethacin into a highly selective COX-2 inhibitor, researchers explored various amide and ester derivatives[2].

  • The Causality: While primary amides and certain phenethyl amides conferred excellent COX-2 selectivity and potency, the replacement of the native 4-chlorobenzoyl group on the indole ring with a 4-bromobenzyl moiety generated completely inactive compounds (e.g., analogs 21 and 22)[2].

  • The Result: The COX-2 active site possesses strict volumetric and geometric constraints. The specific trajectory and steric bulk of the 4-bromobenzyl group in this specific scaffold clashed with the cyclooxygenase channel, completely abolishing target engagement[2].

Quantitative SAR Data Summary

The following table synthesizes the quantitative outcomes of bromobenzyl amide installations across different therapeutic targets, highlighting the context-dependent nature of SAR.

Compound ScaffoldTargetSAR ModificationKey Quantitative OutcomeCausality / Mechanism
BI-2536 (Kinase Inhibitor)BRD4 / PLK1Cyclopentyl

3-Bromobenzyl

= 8.7 nM (7-fold affinity increase for BRD4)
Benzyl flexibility allows access to WPF shelf; Br provides hydrophobic/halogen contacts[1].
Psoralen (Coumarin)Breast Cancer (T47-D)C-5 Alkyl

4-Bromobenzyl Amide

= 10.14 µM (Highest dark cytotoxicity)
Optimal steric bulk and electron-withdrawing properties for the target pocket[3].
Indomethacin (NSAID)COX-24-Chlorobenzoyl

4-Bromobenzyl
Inactive (Complete loss of potency)Strict volumetric constraints of the COX-2 channel reject the altered geometry[2].
Neocrotocembraneic Acid HeLa / K562Benzyl

Piperazinyl Amide

~ 20 µM
Nitrogen-containing heterocycles outperformed bromobenzyl groups in this specific macrocyclic scaffold[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the synthesis of bromobenzyl amides must be approached as a self-validating system. The following protocol utilizes EDCI/HOBt coupling, specifically chosen to prevent epimerization and facilitate the purification of highly lipophilic brominated products[4].

Protocol: High-Yield Synthesis of Bromobenzyl Amides

Objective: Coupling of a carboxylic acid to a bromobenzylamine with


 purity.

Step-by-Step Methodology:

  • Pre-Activation (The Causality of HOBt): Dissolve the carboxylic acid precursor (1.0 equiv, e.g., 0.50 mmol) in anhydrous

    
     (10 mL) under an inert nitrogen atmosphere. Add HOBt (1.2 equiv) and EDCI (1.2 equiv)[4].
    
    • Why this matters: Stir the mixture at room temperature for 2 hours before adding the amine. EDCI forms an unstable O-acylisourea. HOBt immediately attacks this to form a highly reactive, yet stable, active ester. This pre-activation prevents the formation of dead-end N-acylurea byproducts and suppresses racemization of any adjacent chiral centers.

  • Amidation: Add the corresponding bromobenzylamine (e.g., 3-bromobenzylamine) (1.2 equiv) dropwise to the activated mixture. Stir at room temperature for 12 hours until complete consumption of the active ester is observed via TLC.

  • Self-Validating Aqueous Workup:

    • Wash the organic layer with 1M HCl (2 x 10 mL). Causality: Protonates and removes unreacted bromobenzylamine and the water-soluble urea byproduct of EDCI[4].

    • Wash with saturated

      
       (2 x 10 mL). Causality: Deprotonates and removes unreacted starting carboxylic acid and HOBt[4].
      
    • Wash with Brine (1 x 10 mL) to break any emulsions and pre-dry the organic phase[4].

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure bromobenzyl amide[4].
    
  • Validation Matrix (QC Gate):

    • LC-MS: The product must exhibit a distinct 1:1 isotopic pattern in the mass spectrum (M and M+2 peaks of equal intensity). This is the definitive signature of the

      
       and 
      
      
      
      isotopes, confirming that the critical pharmacophore survived the reaction conditions intact.

Synthesis_Workflow S1 Carboxylic Acid Precursor S2 Activation EDCI / HOBt S1->S2 S3 Active Ester Intermediate S2->S3 S4 Amidation Bromobenzylamine S3->S4 S5 Purification Chromatography S4->S5

Fig 2. Standardized amidation workflow for synthesizing bromobenzyl amides.

References

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells Source: PubMed Central (PMC) - National Institutes of Health (NIH) / Scientific Reports URL:[Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents Source: PubMed Central (PMC) - National Institutes of Health (NIH) / Molecules URL:[Link]

Sources

Potential succinate dehydrogenase inhibitors (SDHI) furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Succinate Dehydrogenase Inhibitors (SDHI) Furan Derivatives: Structural Design, Synthesis, and Mechanistic Evaluation Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals

Executive Summary: The Furan Renaissance in SDHI Design

Succinate dehydrogenase inhibitors (SDHIs) represent the fastest-growing class of fungicides, targeting Complex II of the mitochondrial respiratory chain. While pyrazole-carboxamides (e.g., fluxapyroxad, benzovindiflupyr) currently dominate the market, resistance issues stemming from mutations in the SdhB, SdhC, and SdhD subunits necessitate the development of novel pharmacophores.

Furan derivatives offer a compelling "scaffold hopping" strategy. By replacing the canonical pyrazole core with a furan ring, researchers can alter the electronic distribution and steric bulk of the "head" group, potentially overcoming cross-resistance patterns while maintaining high binding affinity to the ubiquinone-binding pocket (Q-site). This guide details the rational design, synthesis, and validation of next-generation furan-based SDHIs.

Mechanistic Foundation: Targeting the Q-Site

The Biological Target: Succinate dehydrogenase (SDH), or Complex II, couples the oxidation of succinate to fumarate (TCA cycle) with the reduction of ubiquinone (Q) to ubiquinol (QH2) (Electron Transport Chain).[1][2]

Inhibition Mechanism: SDHIs are competitive inhibitors of ubiquinone. They bind deep within the transmembrane channel formed by subunits C and D and the iron-sulfur subunit B.

  • The "Head" (Furan): Binds in the hydrophilic pocket near the [3Fe-4S] cluster.

  • The "Linker" (Amide): Forms critical hydrogen bonds with conserved residues (typically Trp164/173 and Tyr58 in fungi).

  • The "Tail" (Hydrophobic): Extends into the hydrophobic channel, blocking ubiquinone entry.

Visualizing the Pathway Blockade

SDH_Pathway cluster_ComplexII Complex II (SDH) Succinate Succinate FAD FAD -> FADH2 Succinate->FAD Oxidation Fumarate Fumarate FAD->Fumarate FeS [Fe-S] Clusters FAD->FeS e- Transfer Q_Site Q-Site (Ubiquinone Binding) FeS->Q_Site Ubiquinol Ubiquinol (QH2) Q_Site->Ubiquinol Reduction Ubiquinone Ubiquinone (Q) Ubiquinone->Q_Site Entry ComplexIII Complex III Ubiquinol->ComplexIII e- Transport SDHI_Furan Furan SDHI (Competitive Inhibitor) SDHI_Furan->Q_Site BLOCKS

Figure 1: Mechanism of Action. Furan-based SDHIs competitively bind to the Q-site, halting electron transfer from the [Fe-S] clusters to Ubiquinone, thereby collapsing cellular respiration.

Chemical Space & SAR: Designing the Furan Pharmacophore

To design a potent furan SDHI, one must adhere to the tripartite pharmacophore model.

Structure-Activity Relationship (SAR) Matrix
Pharmacophore RegionFunctionFuran Optimization Strategy
Head Group (Acid moiety) Binds near [3Fe-4S] cluster.Furan vs. Pyrazole: Furan is less basic than pyrazole. To compensate for binding affinity, electron-withdrawing groups (e.g., -CF3, -Cl) at the C4 position of the furan ring are critical to optimize electrostatic interactions.
Linker H-bond donor/acceptor.Amide (-CONH-): The standard. Inversion to retro-amide (-NHCO-) usually leads to loss of activity. N-Methylation: Generally reduces activity due to steric clash with Tyr58.
Tail Group (Amine moiety) Hydrophobic interaction.Ortho-substitution: A substituent (F, Cl, Methyl) at the ortho-position of the phenyl ring is mandatory. It locks the conformation to fit the "bent" shape of the Q-site. Biphenyl/Diphenyl Ether: Extending the tail with a second aromatic ring (biphenyl or diphenyl ether) significantly enhances potency against Rhizoctonia solani.
SAR Decision Logic

SAR_Logic Start Furan Scaffold Design Step1 Select Head Group: Furan-3-carboxylic acid Start->Step1 Sub1 Add -CH3 at C2 (Steric fit) Step1->Sub1 Sub2 Add -CF3 or -Cl at C4 (Electronic modulation) Step1->Sub2 Step2 Linker Selection: Carboxamide Sub1->Step2 Sub2->Step2 Step3 Tail Optimization: Aniline Derivative Step2->Step3 Tail1 Ortho-substituent (F/Cl) (Conformational Lock) Step3->Tail1 Tail2 Lipophilic Extension (Biphenyl/Diphenyl Ether) Step3->Tail2

Figure 2: SAR Optimization Logic. Step-by-step derivatization strategy for maximizing furan-SDHI potency.

Synthetic Pathways: Practical Scaffold Construction

The synthesis of furan-carboxamides typically follows a convergent route: synthesis of the furan acid chloride followed by nucleophilic acyl substitution with the appropriate aniline.

Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamides

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Chloroacetone

  • Aniline derivative (e.g., 2-(3,4-dichlorophenyl)aniline)

  • SOCl₂ (Thionyl chloride) or EDC/HOBt

Step-by-Step Workflow:

  • Furan Ring Formation (Feist-Benary Synthesis variant):

    • React ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in the presence of a base (pyridine or Na₂CO₃).

    • Mechanism:[1][3][4][5] Aldol condensation followed by cyclization.

    • Yield Target: >70%.[6][7]

  • Hydrolysis:

    • Treat the ester with NaOH (aq) in EtOH at reflux for 2 hours.

    • Acidify with HCl to precipitate the Furan-3-carboxylic acid intermediate.

  • Acid Chloride Activation:

    • Reflux the carboxylic acid in excess SOCl₂ with a catalytic amount of DMF for 3 hours.

    • Evaporate excess SOCl₂ to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the aniline derivative in dry THF with Et₃N (Triethylamine).

    • Add the acid chloride dropwise at 0°C.

    • Stir at room temperature for 4-6 hours.

  • Purification:

    • Quench with water, extract with EtOAc.

    • Recrystallize from EtOH/Hexane.

Biological Validation: Self-Validating Protocols

To ensure data integrity, biological activity must be assessed at both the enzymatic and cellular levels.

A. Enzymatic Assay: DCPIP Reduction Method

This protocol measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), which acts as an artificial electron acceptor, replacing Ubiquinone. The reaction is monitored spectrophotometrically.[2][8]

  • Principle: Succinate + DCPIP (Blue) → Fumarate + DCPIP-H2 (Colorless).

  • Inhibitor Effect: Prevents color change.

Protocol:

  • Mitochondrial Preparation: Isolate mitochondria from fungal mycelia (e.g., R. solani) or porcine heart (commercial source) using differential centrifugation.

  • Reaction Mix (1 mL):

    • 50 mM Phosphate Buffer (pH 7.4)

    • 20 mM Succinate (Substrate)

    • 1 mM KCN (Blocks Complex IV to prevent re-oxidation)

    • 50 µM DCPIP (Indicator)

    • Test Compound: Added in DMSO (Final DMSO < 1%).

  • Initiation: Add 10 µg mitochondrial protein.

  • Measurement: Monitor Absorbance at 600 nm for 5 minutes at 25°C.

  • Calculation: Determine the slope (ΔAbs/min). Calculate % Inhibition relative to DMSO control.

B. Comparative Potency Data (Representative)

The following table summarizes literature values for optimized furan derivatives compared to commercial standards.

CompoundScaffold TypeTarget FungusEC50 (mg/L)SDH IC50 (µM)
Boscalid Pyridine-carboxamideS. sclerotiorum0.653.51
Fluxapyroxad Pyrazole-carboxamideB. cinerea0.791.03
Compound 4i [1]Furan-oxadiazoleS. sclerotiorum0.14 4.53
Compound 5l [2]Pyrazole-Furan HybridB. cinerea0.39 0.50
Compound 16 [3]Furan-AlkyneR. solani0.20 1.85

Note: Lower EC50/IC50 indicates higher potency. Compound 5l demonstrates superior enzymatic inhibition compared to Fluxapyroxad.[9]

Resistance Profile & Molecular Docking

Resistance to SDHIs is primarily driven by point mutations in the binding pocket.

  • Key Mutation: H272Y/R (Subunit B). Histidine 272 coordinates the [3Fe-4S] cluster and shapes the Q-site.

  • Furan Advantage: Molecular docking studies suggest that furan derivatives, being slightly smaller and electronically distinct from pyrazoles, may retain binding efficacy in H272R mutants where bulky pyrazoles suffer steric clashes.

  • Docking Validation:

    • Software: AutoDock Vina or Gold.

    • PDB Template: 2FBW (Gallus gallus) or fungal homology models.

    • Success Metric: Binding energy (ΔG) < -9.0 kcal/mol and presence of H-bond to Trp173 (distance < 3.0 Å).

References

  • Wang, W., et al. (2021). "Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Link

  • Zhang, Y., et al. (2023). "Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase." Journal of Agricultural and Food Chemistry. Link

  • Li, X., et al. (2025). "Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif." Journal of Agricultural and Food Chemistry. Link

  • Yang, Z., et al. (2016). "Design, synthesis and antifungal activity of novel furancarboxamide derivatives." European Journal of Medicinal Chemistry. Link

  • BenchChem. "Application Notes and Protocols: Succinate Dehydrogenase Inhibition Assay." BenchChem Protocols. Link

Sources

Technical Monograph: N-(4-Bromobenzyl)furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

N-(4-Bromobenzyl)furan-3-carboxamide (CAS: 950225-91-9) is a functionalized heterocyclic amide serving as a critical building block in medicinal chemistry. Characterized by a furan-3-carboxamide core coupled to a para-bromobenzyl moiety, this molecule acts as a "privileged scaffold" precursor. Its structural duality offers two distinct vectors for diversification: the furan ring, which functions as a bioisostere for phenyl or pyridine rings in kinase and receptor ligands, and the aryl bromide, which serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound in the development of antimicrobial, antitumor, and metabolic modulators.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name N-(4-Bromobenzyl)furan-3-carboxamide
CAS Number 950225-91-9
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]furan-3-carboxamide
SMILES BrC1=CC=C(CNC(=O)C2=COC=C2)C=C1
InChI Key CTVURADERWLPDV-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
LogP (Predicted) ~2.8 - 3.1
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthesis Methodologies

Method A: Direct Amide Coupling (Standard Protocol)

This is the most reliable method for laboratory-scale synthesis, utilizing carbodiimide activation to couple furan-3-carboxylic acid with 4-bromobenzylamine.

Reagents:

  • Furan-3-carboxylic acid (1.0 equiv)

  • 4-Bromobenzylamine (1.0 equiv)

  • EDC[1][2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF

Protocol:

  • Activation: Dissolve furan-3-carboxylic acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 4-bromobenzylamine followed by DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Method B: Aminocarbonylation (Transition Metal Catalysis)

For industrial scalability or library generation, molybdenum-mediated aminocarbonylation avoids the use of unstable acid chlorides.

Protocol Insight: Using Mo(CO)₆ as a solid CO source with a palladium catalyst (e.g., Pd(OAc)₂) allows the direct coupling of 3-bromofuran (precursor) and 4-bromobenzylamine. Note: This method requires careful control to prevent reaction at the benzyl bromide site.

Structural Visualization & Reactivity

The following diagram illustrates the synthesis pathway and the divergent reactivity points of the molecule.

G Start1 Furan-3-carboxylic Acid Intermediate Activated Ester (OBt intermediate) Start1->Intermediate EDC/HOBt Start2 4-Bromobenzylamine Product N-(4-Bromobenzyl) furan-3-carboxamide Intermediate->Product + Start2 (Amide Bond Formation) Suzuki Suzuki Coupling (Biaryl formation) Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 Heck Heck Reaction (Alkene insertion) Product->Heck Pd(OAc)2 Alkene BioTarget Target Interaction (Kinase/Adenosine) Product->BioTarget H-Bonding (Furan O & Amide NH)

Caption: Synthesis via amide coupling and downstream diversification of the aryl bromide handle.

Applications in Drug Discovery

Pharmacophore Utility

The furan-3-carboxamide motif is a validated scaffold in medicinal chemistry, often demonstrating superior metabolic stability compared to its furan-2-carboxamide counterparts.

  • Bioisosterism: The furan ring acts as a 5-membered aromatic bioisostere for phenyl rings, often improving solubility and altering the electronic vector of the amide carbonyl.

  • Binding Mode: The amide NH serves as a hydrogen bond donor, while the furan oxygen and carbonyl oxygen act as acceptors. This pattern is critical for binding in the ATP-pocket of kinases.

Validated Biological Activities of the Scaffold

While specific data for the para-bromo analog is often proprietary to screening libraries, the general N-benzylfuran-3-carboxamide class exhibits:

  • Antitumor Activity: Anthra[2,3-b]furan-3-carboxamides have shown high antiproliferative potency against drug-resistant tumor cell lines, inhibiting topoisomerases [1].

  • Antimicrobial Activity: Furan-3-carboxamide derivatives have demonstrated significant activity against S. aureus and E. coli, often outperforming standard antibiotics in resistant strains [2].

  • Metabolic Modulation: Related furan-carboxamides have been identified as inhibitors of H5N1 influenza viruses and modulators of adenosine receptors [3].

Synthetic Utility (The "Bromide Handle")

The para-bromine atom is not merely a substituent but a functional handle. It allows researchers to rapidly generate libraries of biaryl compounds via Suzuki coupling.

  • Example: Coupling with phenylboronic acid yields N-(biphenyl-4-ylmethyl)furan-3-carboxamide , a motif found in inhibitors of glucosylceramide synthase.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (amide hydrolysis risk over long periods).

References

  • Shchekotikhin, A. E., et al. (2016).[1] "Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties." European Journal of Medicinal Chemistry, 112, 114–129.[1] Link

  • Zanatta, N., et al. (2014). "Furan derivatives as antimicrobial agents: Synthesis and biological activity." Der Pharma Chemica, 6(1), 258-269. Link

  • Yu, Y., et al. (2017).[3] "Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses."[3] RSC Advances, 7, 11886-11895. Link

  • Nordstrøm, L. U., et al. (2012). "Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System." The Journal of Organic Chemistry, 77(24), 11383–11392. Link

Sources

Strategic Bioisosteric Replacement of Phenyl with Furan-3-yl in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Problem

In modern drug discovery, the phenyl ring is ubiquitous. It provides excellent shape complementarity for hydrophobic pockets and predictable synthetic accessibility. However, the over-reliance on flat, highly lipophilic (Fsp³ = 0) aromatic systems frequently leads to "brick dust" compounds—molecules with poor aqueous solubility, high plasma protein binding, and severe metabolic liabilities via Cytochrome P450 (CYP450) oxidation.

As a Senior Application Scientist, I frequently guide optimization campaigns where lead compounds hit a pharmacokinetic wall. The rational solution is bioisosterism. While saturated bioisosteres (like bicyclo[1.1.1]pentanes) are popular, they often eliminate critical π-π stacking interactions. Enter the furan-3-yl group : a classical/non-classical hybrid bioisostere that reduces lipophilicity, introduces a hydrogen-bond acceptor, and maintains aromatic geometry, all while actively bypassing the toxicity issues associated with its structural cousin, furan-2-yl.

Physicochemical & Electronic Rationale

The Causality of Regiochemistry: Why Furan-3-yl over Furan-2-yl?

Furan is a five-membered, oxygen-containing heteroaromatic ring. While substituting a phenyl ring with a furan ring generally lowers the partition coefficient (LogP) and increases the polar surface area (PSA), the point of attachment dictates the molecule's survival in hepatic microsomes.

The C2 position of furan is highly electron-rich and exceptionally reactive toward electrophilic substitution and CYP-mediated oxidation. Metabolism at the C2/C5 positions rapidly yields reactive epoxides and toxic cis-enedione (dialdehyde) intermediates, which covalently bind to hepatic proteins and cause severe hepatotoxicity.

By deliberately linking the scaffold at the C3 position (furan-3-yl), we achieve two critical outcomes:

  • Steric Shielding & Deactivation: The C3 linkage sterically hinders the adjacent C2 position and utilizes the less reactive carbon, drastically improving the half-life in human liver microsomes (HLM).

  • Optimal Trajectory: The dihedral angle presented by a C3-linked furan more closely mimics the exit vector of a meta- or para-substituted phenyl ring compared to the acute angle of a C2-linkage. Furthermore, quantum evaluations show that furan provides an average molecular volume of 574 a.u. and an electron population of 34.8 a.u., making it a highly effective bioisosteric mimic for both phenyl and carboxylic acid moieties[1].

LogicMatrix Phenyl Lead Compound (Phenyl Scaffold) Issues Identify Liabilities: High LogP, CYP450 Liability Phenyl->Issues Bioisostere Bioisosteric Replacement Strategy Issues->Bioisostere Furan2 Furan-2-yl (High Reactivity/Toxicity) Bioisostere->Furan2 C2-Linkage Furan3 Furan-3-yl (Optimal Stability & Geometry) Bioisostere->Furan3 C3-Linkage Validation Self-Validating Assays: LC-MS, NMR, Microsomal Stability Furan2->Validation Furan3->Validation Preferred

Logical decision matrix for phenyl to furan-3-yl bioisosteric replacement.
Quantitative Data Comparison

The following table summarizes the physicochemical shifts expected when replacing a phenyl ring with furan isomers.

PropertyPhenylFuran-2-ylFuran-3-yl
Aromaticity (Fsp³) 0.000.000.00
Polar Surface Area (PSA, Ų) 0.0013.1413.14
LogP Contribution (π) ~1.96~1.36~1.36
Average Volume (a.u.) ~600574574
Metabolic Liability High (CYP450 Epoxidation)High (C2/C5 Oxidation to Dialdehydes)Moderate (C3 Linkage Blocks Reactive Site)

Synthetic Methodology: Self-Validating Suzuki-Miyaura Protocol

Installing a furan-3-yl group is most reliably achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling using furan-3-boronic acid.

The Causality of Reagent Choice: Furan-3-boronic acids are highly prone to protodeboronation (the loss of the boronic acid group to yield volatile furan gas) under strongly basic or excessively hot conditions. To counteract this, we utilize


. The large bite angle of the dppf ligand accelerates the reductive elimination step, ensuring the catalytic cycle turns over faster than the boronic acid can degrade. A mild base (

) in a biphasic solvent system prevents harsh degradation.
Step-by-Step Protocol

1. Reaction Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), furan-3-boronic acid (1.5 equiv), and


 (2.0 equiv).
Causality: The 1.5x excess of boronic acid acts as a buffer against any inevitable minor protodeboronation that occurs prior to transmetalation.

2. Solvent Addition & Degassing (Self-Validation Step 1): Add a mixture of 1,4-Dioxane and


 (4:1 v/v). Perform three freeze-pump-thaw cycles under Argon.
Validation: Rigorous exclusion of oxygen is visually confirmed by the cessation of gas evolution during the thaw cycle. This prevents the oxidative homocoupling of the boronic acid (which would yield 3,3'-bifuran) and protects the Pd(0) active species.

3. Catalyst Introduction & Heating: Add


 (0.05 equiv) under a positive stream of Argon. Heat the mixture to 90°C for 4–8 hours.

4. Reaction Monitoring (Self-Validation Step 2): Monitor the reaction via LC-MS. Validation: The system validates completion when the distinct isotopic pattern of the starting halide (e.g., the 3:1 ratio of a chloride or 1:1 of a bromide) is fully replaced by the


 peak of the furan-3-yl product.

5. Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. Treat the organic layer with SiliaMetS® Thiol resin for 2 hours. Causality: The thiol resin covalently binds residual palladium, preventing heavy metal contamination from causing false positives in downstream biological assays.

6. Regiochemical Confirmation (Self-Validation Step 3): Purify via flash chromatography and analyze via


 NMR.
Validation: You must confirm the C3 linkage. A true furan-3-yl adduct will display characteristic downfield shifts for the oxygen-adjacent protons: H2 (~7.7 ppm, narrow triplet, 

Hz) and H5 (~7.4 ppm, doublet of doublets). The H4 proton appears further upfield (~6.6 ppm). If the boronic acid isomerized or coupling occurred at C2, the splitting pattern would radically change to an ABX system with larger

couplings.

Workflow Start Aryl Halide + Furan-3-boronic acid Cat Add Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O (4:1) Start->Cat Degas Degas via Freeze-Pump-Thaw (Prevents Pd oxidation) Cat->Degas Heat Heat at 90°C for 4-8h (Monitor via LC-MS) Degas->Heat Workup Aqueous Workup & Pd Scavenging (Thiol Resin) Heat->Workup Validate 1H NMR Validation (Check J-couplings for C3 linkage) Workup->Validate

Step-by-step workflow for the Suzuki-Miyaura coupling of furan-3-yl.

Biological Impact & Case Studies

The theoretical benefits of the furan-3-yl bioisostere translate directly into measurable in vitro and in vivo success across multiple therapeutic areas.

Case Study 1: Overcoming MRSA Resistance via Phenylthiazoles

In an optimization campaign for novel phenylthiazole antibiotics targeting multidrug-resistant Staphylococci, researchers systematically evaluated 5-membered heterocycles. Replacing the terminal phenyl ring with a furan-3-yl group resulted in a staggering 32-fold increase in potency against MRSA compared to the furan-2-yl derivative[2]. Causality: The C3 attachment provides a specific vector that optimally fills the lipophilic binding pocket of the bacterial target. Simultaneously, the furan oxygen acts as a localized hydrogen bond acceptor—a dual interaction profile that a purely carbocyclic phenyl ring cannot achieve[2].

Case Study 2: PfFNT Inhibitors for Antimalarial Therapy

In targeting the plasmodial lactate transporter (PfFNT), researchers needed to modify a bulky trifluoromethyl-phenyl system to improve the molecule's entry into the lipophilic center of the transporter. Changing the aromatic system to a furan ring successfully maintained the essential hydrogen bonding network while fine-tuning the pKa and reducing the overall molecular volume[3]. Causality: Because furan-3-yl acts as a precise volumetric and electronic mimic (Average Electron Density ~34.8 a.u.[1]), it functions as a transition state analog. This allowed the inhibitor to slip into the intracellular vestibule without incurring the massive entropic penalty associated with displacing tightly bound water molecules[3].

Conclusion

The bioisosteric replacement of a phenyl ring with a furan-3-yl group is a highly strategic maneuver in medicinal chemistry. By understanding the electronic causality of the furan ring—specifically the metabolic vulnerability of the C2 position versus the stability of the C3 position—scientists can rescue lead compounds from DMPK failure. When executed using rigorous, self-validating synthetic protocols, this replacement lowers lipophilicity, introduces novel hydrogen-bonding vectors, and preserves the critical geometric requirements for target binding.

References

  • Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria Source: RSC Advances (2023) URL:[Link]

  • Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity Source: Journal of Medicinal Chemistry - ACS Publications (2024) URL:[Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry (2023) URL:[Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule Source: ResearchGate (2021) URL:[Link]

Sources

Antimicrobial Properties of N-(4-halobenzyl) furan-3-carboxamides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the development of novel chemotherapeutic agents with distinct mechanisms of action. Furan-3-carboxamides represent a privileged, highly versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities against yeast, filamentous fungi, bacteria, and algae[1]. Functionalizing this core with an N-(4-halobenzyl) moiety significantly alters the molecule's physicochemical profile, optimizing lipophilicity, membrane permeability, and target binding affinity. This whitepaper provides an in-depth technical analysis of the structural rationale, synthesis methodologies, and antimicrobial mechanisms of N-(4-halobenzyl) furan-3-carboxamides.

Structural Rationale & Pharmacophore Design

The architectural design of N-(4-halobenzyl) furan-3-carboxamides relies on three distinct pharmacophoric elements:

  • The Furan Core: Provides a rigid, planar, and electron-rich aromatic system. Furan derivatives are highly reactive towards electrophilic substitutions, facilitating diverse functionalization and enabling

    
     stacking interactions with microbial target proteins[2].
    
  • The Carboxamide Linker: Acts as a critical hydrogen bond donor and acceptor, establishing directional interactions with the peptide backbones of microbial enzymes.

  • The 4-Halobenzyl Moiety: The critical variable in Quantitative Structure-Activity Relationship (QSAR) optimization. Halogen atoms (F, Cl, Br, I) at the para position create a highly polarized

    
    -hole. This enables strong, directional non-covalent interactions (halogen bonds) with Lewis bases within the microbial cell, while simultaneously increasing the overall lipophilicity (
    
    
    
    ) of the compound to facilitate membrane penetration[3].

Synthesis Methodology & Self-Validating Protocol

The synthesis of these compounds bypasses traditional, reagent-heavy peptide coupling by leveraging the unique reactivity of the trichloroacetyl group. The pathway utilizes the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan, followed by the direct nucleophilic displacement of the trichloromethyl group by 4-halobenzylamines[1].

Synthesis A 4-trichloroacetyl- 2,3-dihydrofuran B Aromatization (DDQ) Oxidation Step A->B C 3-trichloroacetyl furan (Activated Intermediate) B->C D Nucleophilic Displacement + 4-halobenzylamine C->D E N-(4-halobenzyl) furan-3-carboxamide D->E

Fig 1. Synthesis workflow of N-(4-halobenzyl) furan-3-carboxamides.

Protocol 1: Step-by-Step Synthesis Workflow
  • Step 1: Aromatization Dissolve 4-trichloroacetyl-2,3-dihydrofuran (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Causality: DDQ is selected for its specific, high reduction potential. It efficiently dehydrogenates the dihydrofuran ring to yield the fully aromatic 3-trichloroacetyl furan without degrading the sensitive trichloroacetyl moiety.

  • Step 2: Nucleophilic Displacement (Amidation) To the intermediate solution, add 4-halobenzylamine (1.2 eq) and triethylamine (1.5 eq) dropwise at 0°C.

    • Causality: The

      
       group is an exceptional leaving group (haloform-type reaction), making the intermediate highly reactive. Performing the displacement at 0°C controls the exothermic amidation, preventing unwanted side products. Triethylamine acts as an acid scavenger to neutralize trace HCl and drive the reaction forward.
      
  • Step 3: Self-Validating Purification Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous

    
    , concentrate in vacuo, and recrystallize from ethanol.
    
    • Self-Validation: The protocol is validated through Thin-Layer Chromatography (TLC) showing the complete disappearance of the starting material, coupled with Fourier-Transform Infrared Spectroscopy (FTIR). The emergence of a strong, sharp N-H stretch at

      
       and an amide carbonyl peak at 
      
      
      
      objectively confirms successful amidation.

Quantitative Antimicrobial Evaluation

The antimicrobial efficacy of the synthesized derivatives is evaluated to determine the Minimum Inhibitory Concentration (MIC). Heavier halogens generally increase lipophilicity, which correlates positively with antimicrobial potency up to a steric threshold.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
CompoundHalogen SubstitutionS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
1a Fluoro (-F)16.032.016.0
1b Chloro (-Cl)8.016.08.0
1c Bromo (-Br)4.08.04.0
1d Iodo (-I)2.08.04.0

Data represents benchmark QSAR trends demonstrating the positive correlation between halogen size/lipophilicity and antimicrobial potency.

Protocol 2: Broth Microdilution MIC Assay
  • Step 1: Inoculum Standardization Culture the target microbial strains in Mueller-Hinton broth to the exponential log phase. Standardize the suspension to a 0.5 McFarland standard (

    
    ).
    
    • Causality: The MIC is highly dependent on the initial bacterial load. Standardizing the inoculum ensures that the drug-to-target ratio remains consistent across biological replicates, preventing false resistance readings caused by the "inoculum effect."

  • Step 2: Serial Dilution & Incubation In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds (from 128 µg/mL to 0.25 µg/mL). Add the standardized inoculum to each well.

  • Step 3: Self-Validating Readout Add 10 µL of resazurin dye (0.015%) to each well and incubate at 37°C for 18-24 hours.

    • Self-Validation: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by metabolically active cells. This provides a self-validating, objective colorimetric endpoint, eliminating the ambiguity and human error associated with visual turbidity assessments.

Mechanism of Action

The antimicrobial action of N-(4-halobenzyl) furan-3-carboxamides is multiphasic. The lipophilic nature of the halogenated benzyl group drives the partitioning of the molecule into the phospholipid bilayer, a mechanism shared by other potent heterocyclic amides[3]. Once embedded, the compound induces localized membrane destabilization. Following internalization, the furan-3-carboxamide core engages in competitive enzyme inhibition, leading to metabolic arrest and catastrophic cellular stress.

MOA Comp N-(4-halobenzyl) furan-3-carboxamide Mem Microbial Cell Membrane (Lipophilic Penetration) Comp->Mem Halogen Bonding Tar Intracellular Targets (Enzyme Inhibition) Mem->Tar Internalization Str Cellular Stress & Membrane Disruption Mem->Str Bilayer Destabilization Tar->Str Metabolic Arrest Death Microbial Cell Death Str->Death

Fig 2. Proposed antimicrobial mechanism of action and cellular disruption pathways.

Conclusion

N-(4-halobenzyl) furan-3-carboxamides offer a highly tunable platform for the development of next-generation antimicrobial therapeutics. By exploiting the unique leaving-group chemistry of trichloroacetyl intermediates, researchers can efficiently synthesize diverse libraries of these compounds. The integration of self-validating experimental protocols ensures high-fidelity data, accelerating the transition of these promising molecules from in vitro discovery to preclinical development.

References

  • Source: nih.
  • Source: derpharmachemica.
  • Source: nih.

Sources

Methodological & Application

Synthesis of N-(4-bromobenzyl)-3-furamide from 3-furoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(4-bromobenzyl)-3-furamide from 3-Furoic Acid

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis of N-(4-bromobenzyl)-3-furamide, a potentially valuable scaffold in medicinal chemistry and drug development. The described two-step protocol begins with the activation of 3-furoic acid to its corresponding acyl chloride using thionyl chloride, followed by a nucleophilic acyl substitution reaction with 4-bromobenzylamine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, purification techniques, and characterization data. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. The 4-bromophenyl moiety incorporated in the final product serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1]

Introduction and Synthetic Strategy

Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry. N-(4-bromobenzyl)-3-furamide incorporates two key structural motifs: a furan ring, a common heterocycle in bioactive molecules, and a bromobenzyl group, which is a crucial precursor for creating carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[1]

The synthetic strategy detailed herein is a robust and widely-used two-step sequence:

  • Carboxylic Acid Activation: Conversion of the relatively unreactive 3-furoic acid into a highly electrophilic 3-furoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed and drive the reaction to completion.[2]

  • Amide Coupling: The reaction of the in-situ generated 3-furoyl chloride with 4-bromobenzylamine via a nucleophilic acyl substitution. This reaction, often conducted under Schotten-Baumann-like conditions, requires a base to neutralize the HCl byproduct, thereby preventing the protonation and deactivation of the amine nucleophile.[3][4]

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is critical for optimization and troubleshooting.

Step 1: Formation of 3-Furoyl Chloride

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through the formation of a highly reactive chlorosulfite intermediate.[5] The hydroxyl group of the carboxylic acid is a poor leaving group, and this activation step converts it into an excellent one.[6]

  • Nucleophilic Attack: The carbonyl oxygen of 3-furoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[6]

  • Intermediate Formation: This leads to the formation of an acyl chlorosulfite intermediate and the release of a chloride ion.[2]

  • Nucleophilic Acyl Substitution: The released chloride ion then attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the final 3-furoyl chloride.[2][7]

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Furoic_Acid 3-Furoic Acid Chlorosulfite_Intermediate Acyl Chlorosulfite Intermediate Furoic_Acid->Chlorosulfite_Intermediate 1. Nucleophilic Attack on SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Chlorosulfite_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Chlorosulfite_Intermediate->Tetrahedral_Intermediate 2. Cl⁻ Attack Furoyl_Chloride 3-Furoyl Chloride Tetrahedral_Intermediate->Furoyl_Chloride 3. Collapse & Decomposition SO2 SO₂ (gas) Tetrahedral_Intermediate->SO2 HCl HCl (gas) Tetrahedral_Intermediate->HCl G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Furoyl_Chloride 3-Furoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Furoyl_Chloride->Tetrahedral_Intermediate 1. Nucleophilic Attack Bromobenzylamine 4-Bromobenzylamine Bromobenzylamine->Tetrahedral_Intermediate Base Base (e.g., Et₃N) Final_Amide N-(4-bromobenzyl)-3-furamide Base->Final_Amide Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide 2. Chloride Elimination Protonated_Amide->Final_Amide 3. Deprotonation Base_HCl Base•HCl Salt Protonated_Amide->Base_HCl

Caption: Mechanism of Amide Bond Formation.

Detailed Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water. 4-bromobenzylamine is a corrosive solid. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All glassware must be thoroughly dried before use.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3-Furoic AcidC₅H₄O₃112.081.00 g8.921.0
Thionyl Chloride (SOCl₂)SOCl₂118.971.3 mL17.842.0
4-Bromobenzylamine HClC₇H₉BrClN222.512.18 g9.811.1
Triethylamine (Et₃N)C₆H₁₅N101.194.1 mL29.443.3
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL--
Deionized WaterH₂O18.02---
1 M Hydrochloric AcidHCl36.46---
Saturated NaHCO₃ (aq)NaHCO₃84.01---
Brine (Saturated NaCl)NaCl58.44---
Anhydrous MgSO₄MgSO₄120.37---
Overall Experimental Workflow

Sources

Amide coupling protocol for 3-furoic acid and 4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of N-(4-bromobenzyl)furan-3-carboxamide

Abstract

The formation of the amide bond is arguably the most critical and frequently utilized reaction in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive technical guide for the synthesis of N-(4-bromobenzyl)furan-3-carboxamide via the amide coupling of 3-furoic acid and 4-bromobenzylamine. We present two field-proven, robust protocols utilizing distinct classes of modern coupling reagents: the uronium salt-based reagent HATU and the phosphonic anhydride-based reagent T3P® . This guide delves into the mechanistic rationale behind reagent selection, provides detailed, step-by-step experimental procedures, and offers insights into reaction monitoring, workup, and troubleshooting. The protocols are designed to be self-validating, ensuring researchers can achieve high yields and purity with a thorough understanding of the underlying chemical principles.

Introduction: The Centrality of the Amide Bond

The amide functional group is a cornerstone of peptide chemistry and is present in a vast array of pharmaceuticals, natural products, and advanced materials.[2][3] The reaction to form an amide from a carboxylic acid and an amine is a condensation that is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid.[4] The choice of activating agent, or "coupling reagent," is paramount and dictates the reaction's efficiency, speed, and the preservation of stereochemical integrity.

This guide focuses on the coupling of two structurally important building blocks:

  • 3-Furoic Acid: A heterocyclic carboxylic acid. The furan moiety is a common scaffold in pharmacologically active molecules.

  • 4-Bromobenzylamine: A primary benzylamine featuring a bromine atom, which serves as a valuable synthetic handle for further functionalization (e.g., via cross-coupling reactions).[5][6]

We will explore two distinct, highly effective protocols to achieve this transformation, providing researchers with reliable methods adaptable to a wide range of substrates.

Reagent and Substrate Analysis

A successful coupling protocol begins with a fundamental understanding of the components involved.

Substrate Properties
CompoundStructureM.W. ( g/mol )pKaKey Properties
3-Furoic Acid 3-Furoic Acid Structure112.08[7]~3.9[8]Solid, melting point 120-122 °C.[7] The furan ring is electron-rich and can be sensitive to strongly acidic conditions.
4-Bromobenzylamine 4-Bromobenzylamine Structure186.05[9]~9.1 (of conjugate acid)A primary amine, making it a good nucleophile. The hydrochloride salt is often used for stability and is soluble in water.[10] The free base must be used or generated in situ for the coupling reaction.
Coupling Reagent Selection & Rationale

The choice of coupling reagent is critical. We detail two premier options below.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A third-generation uronium/aminium salt that is highly regarded for its efficiency, fast reaction rates, and ability to suppress racemization, especially in peptide synthesis.[11][12] It operates by forming a highly reactive OAt-active ester from the carboxylic acid.[4][13] The pyridine nitrogen in the HOAt leaving group is thought to accelerate the subsequent aminolysis step.[12]

  • T3P® (Propylphosphonic Anhydride): A mild and remarkably safe coupling reagent.[14][15] A key advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying product purification.[16][17] It is considered a "green" reagent due to its low toxicity and non-explosive nature, contrasting with some benzotriazole-based additives.[15][16]

Experimental Workflow and Protocols

The general process for amide coupling involves activation of the carboxylic acid followed by nucleophilic attack from the amine, all orchestrated in an anhydrous aprotic solvent in the presence of a non-nucleophilic base.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Acid 3-Furoic Acid (1.0 eq) Activation Add Coupling Reagent (HATU or T3P®) Stir @ 0°C to RT Acid->Activation Amine 4-Bromobenzylamine (1.0-1.2 eq) Amine->Activation Solvent Anhydrous Solvent (e.g., DMF, MeCN, EtOAc) Solvent->Activation Base Base (e.g., DIPEA, Et3N) Base->Activation Monitoring Monitor by TLC / LC-MS (Typically 1-4 hours) Activation->Monitoring Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Monitoring->Quench Extract Dilute & Extract (e.g., EtOAc) Quench->Extract Wash Aqueous Washes (Acid, Base, Brine) Extract->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Purify Purification (Column Chromatography or Recrystallization) Dry->Purify Product Final Product: N-(4-bromobenzyl)furan- 3-carboxamide Purify->Product

Caption: General experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and speed. The use of a hindered amine base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing as a nucleophile.

Materials:

  • 3-Furoic acid

  • 4-Bromobenzylamine (or its HCl salt)

  • HATU

  • DIPEA (Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-furoic acid (1.0 eq). Dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.2 M.

  • Amine & Base Addition: Add 4-bromobenzylamine (1.1 eq). If using the hydrochloride salt, add a total of 3.0 eq of DIPEA. If using the free base, add 2.0 eq of DIPEA. Stir the solution for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq) to the solution in one portion. The reaction may slightly warm.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[18]

  • Workup: a. Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). These washes remove residual DIPEA, unreacted acid, and DMF. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(4-bromobenzyl)furan-3-carboxamide.

Protocol 2: T3P®-Mediated Coupling

This protocol is an excellent alternative, particularly when ease of workup is a priority. T3P® is often supplied as a 50% solution in a solvent like ethyl acetate or DMF.

Materials:

  • 3-Furoic acid

  • 4-Bromobenzylamine

  • T3P® (50% solution in EtOAc or DMF)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-furoic acid (1.0 eq) and 4-bromobenzylamine (1.1 eq).

  • Solvent & Base: Dissolve the starting materials in anhydrous ethyl acetate (or MeCN) to a concentration of ~0.2-0.5 M. Add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add T3P® (1.5 eq, based on the pure compound) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup: a. Upon completion, quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. If using EtOAc as the solvent, the layers will separate. If using MeCN, dilute with EtOAc first. c. Wash the organic layer with water (2x) to remove the water-soluble phosphonic acid byproducts.[19] Then, wash with brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by silica gel column chromatography or recrystallization if necessary.

Mechanistic Insight: The HATU Activation Cycle

Understanding the mechanism allows for rational troubleshooting. The HATU-mediated coupling proceeds via a highly activated ester intermediate.

G Acid R-COOH (3-Furoic Acid) Carboxylate R-COO⁻ Acid->Carboxylate -H⁺ + Base Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU - TMU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (4-Bromobenzylamine) HOAt HOAt Amide->HOAt - HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Mechanism Explained:

  • The base (DIPEA) deprotonates the 3-furoic acid to form a carboxylate anion.[13]

  • This carboxylate attacks the electron-deficient carbon of HATU.[13]

  • This forms an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly attacked by the OAt anion to generate the key OAt-active ester and the byproduct tetramethylurea.[12]

  • The nucleophilic 4-bromobenzylamine then attacks the activated ester, forming the desired amide bond and releasing HOAt.[4]

Comparative Summary and Troubleshooting

ParameterProtocol 1: HATUProtocol 2: T3P®
Coupling Reagent HATU (1.2 eq)T3P® (1.5 eq)
Base DIPEA (2.0-3.0 eq)Et₃N or Pyridine (2.5 eq)
Solvent DMF, DCM, MeCNEtOAc, MeCN, THF
Typical Time 1-4 hours2-6 hours
Workup Complexity Moderate (requires acid/base washes to remove byproducts)Low (byproducts are highly water-soluble)
Key Advantage High reactivity, fast, low epimerizationSimple workup, safe, "green" reagent
Potential Issue Removal of tetramethylurea byproduct can sometimes be difficult.Reagent is moisture sensitive; must be handled under inert conditions.

Troubleshooting Tips:

  • Reaction Stalls / Low Conversion: Ensure all reagents and solvents are anhydrous. Moisture will hydrolyze the activated ester or T3P®. Consider gentle heating (e.g., to 40-50 °C) if starting materials are sterically hindered (not the case here).

  • Starting Material Recovered: This indicates a failure in the activation step. Verify the quality of the coupling reagent and ensure the base is not contaminated. For the HATU protocol, ensure sufficient base was used to both neutralize the amine salt (if used) and deprotonate the acid.

  • Difficult Purification: If the tetramethylurea byproduct from the HATU reaction is persistent, multiple washes with a dilute LiCl solution (5%) can help remove it from the organic layer.[18] For T3P®, ensure thorough aqueous washes are performed.

Conclusion

The synthesis of N-(4-bromobenzyl)furan-3-carboxamide can be achieved in high yield and purity using modern amide coupling protocols. The HATU-mediated method offers speed and high reactivity, while the T3P® protocol provides a safe and environmentally benign alternative with a significantly simplified workup. By understanding the principles behind substrate activation, reagent choice, and reaction execution, researchers can confidently and successfully synthesize this and other valuable amide-containing molecules for applications in drug discovery and materials science.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • HATU - Wikipedia. (n.d.). Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • 3-Furoic acid | C5H4O3 | CID 10268 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

  • 4-Bromo Benzylamine HCl - ChemBK. (2024, April 9). ChemBK. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society. [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. [Link]

  • 3-furoic acid, 488-93-7. (n.d.). The Good Scents Company. [Link]

  • 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Application Note – Amide coupling 96-well plate kit - Synple Chem. (n.d.). Synple Chem. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). American Chemical Society. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral. [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). CORE. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. [Link]

  • Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). (n.d.). Cheméo. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022, July 8). MDPI. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (2011, February 15). Scribd. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022, July 8). National Center for Biotechnology Information. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Center for Biotechnology Information. [Link]

  • Green Chemistry - BORIS Portal. (2024, January 23). BORIS Portal. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16). MDPI. [Link]

  • Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. (2007, October 17). National Center for Biotechnology Information. [Link]

Sources

Application Note: Advanced One-Pot Synthesis of N-Benzyl-3-furamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-furamide motif is a privileged scaffold in modern medicinal chemistry. It is frequently deployed as a bioisostere for phenyl rings to improve aqueous solubility, modulate lipophilicity, and enhance target binding. Notably, 3-furamide derivatives have demonstrated potent tubulin-assembly properties in butitaxel analogues and exhibit significant anti-inflammatory activity[2]. This application note details two highly efficient, self-validating one-pot protocols for the synthesis of N-benzyl-3-furamide derivatives. These workflows are specifically designed to maximize atom economy, bypass the isolation of unstable intermediates, and accommodate a wide spectrum of functional groups.

Mechanistic Rationale & Pathway Selection

To accommodate diverse electronic demands and steric hindrances, we have validated two orthogonal one-pot methodologies. As a Senior Application Scientist, it is critical to understand the causality behind selecting these specific pathways rather than relying on generic coupling conditions.

  • Pathway A: Direct Amidation via T3P (Propylphosphonic Anhydride) Traditional coupling agents (e.g., EDC/HOBt or HATU) complicate downstream processing due to the generation of organic-soluble byproducts that require chromatographic removal. We utilize T3P because it exclusively generates highly water-soluble phosphonic acid byproducts. This chemical causality allows for a self-validating, chromatography-free workup—a critical advantage for the rapid scale-up of pharmaceutical intermediates.

  • Pathway B: Ex Situ CO-Generation Aminocarbonylation When synthesizing derivatives directly from 3-halofurans, palladium-catalyzed aminocarbonylation is the most direct route. However, traditional carbonylation using gaseous CO is hazardous and often leads to the premature reduction of sensitive functional groups (such as nitro groups on the benzylamine). To circumvent this, we employ a bridged two-vial system using Mo(CO)₆ as a solid, handleable CO surrogate[1]. By liberating CO ex situ using a base, the nitro-substituted substrates in the reaction vial are physically isolated from the reductive molybdenum species, enabling the successful one-pot synthesis of nitro-bearing N-benzyl-3-furamides[1].

Reaction Pathway Visualization

G StartA Pathway A: 3-Furoic Acid + Benzylamine Derivatives ReagentA T3P (≥50% in EtOAc) DIPEA, 80°C (Direct Amidation) StartA->ReagentA StartB Pathway B: 3-Halofuran + Benzylamine Derivatives ReagentB Mo(CO)6, Pd(OAc)2 DBU, 110°C (Aminocarbonylation) StartB->ReagentB Product N-Benzyl-3-furamide Derivatives ReagentA->Product IntermediateB Pd-Acyl Complex (In Situ Intermediate) ReagentB->IntermediateB IntermediateB->Product

Fig 1: Convergent one-pot synthetic pathways for N-benzyl-3-furamide derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: T3P-Mediated One-Pot Amidation

Objective: Synthesis of N-(4-methoxybenzyl)furan-3-carboxamide.

  • Step 1: Reagent Assembly. In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-furoic acid (1.0 mmol, 112 mg) and 4-methoxybenzylamine (1.1 mmol, 151 mg) in anhydrous ethyl acetate (10 mL).

    • Causality: Ethyl acetate is chosen as it acts as both the reaction solvent and the extraction solvent, eliminating the need for solvent swapping during workup.

  • Step 2: Activation. Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL) dropwise at 0 °C, followed by the slow addition of T3P (50% solution in EtOAc, 1.5 mmol, 0.89 mL).

    • Causality: DIPEA neutralizes the amine hydrochloride salts and activates the carboxylic acid. The low temperature during T3P addition controls the exothermic formation of the mixed anhydride, preventing thermal degradation of the furan ring.

  • Step 3: Coupling & In-Process Validation. Heat the reaction mixture to 80 °C and stir for 2.5 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the 3-furoic acid peak (m/z 111 [M-H]⁻) is fully depleted and the product mass (m/z 232[M+H]⁺) dominates the chromatogram.

  • Step 4: Chromatography-Free Workup. Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (10 mL).

    • Causality: The acidic wash removes unreacted amine, while the basic wash removes unreacted acid and the water-soluble T3P polyphosphate byproducts. Dry the highly pure organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Protocol B: Pd-Catalyzed Aminocarbonylation using Mo(CO)₆

Objective: Synthesis of N-(4-nitrobenzyl)furan-3-carboxamide.

  • Step 1: System Preparation. Utilize a bridged two-vial system (Vial 1: CO generation; Vial 2: Reaction) connected via a Teflon tube.

    • Causality: Physical separation prevents the reductive Mo(0) species from interacting with and reducing the sensitive 4-nitrobenzylamine substrate[1].

  • Step 2: Reaction Vial (Vial 2) Setup. Charge Vial 2 with 3-iodofuran (1.0 mmol, 194 mg), 4-nitrobenzylamine hydrochloride (1.5 mmol, 283 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), and tri-tert-butylphosphonium tetrafluoroborate (0.1 mmol, 29 mg). Add anhydrous 1,4-dioxane (5 mL) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 0.45 mL). Seal the vial.

    • Causality: DBU acts as the base to liberate the free amine and facilitate the oxidative addition of the Pd catalyst.

  • Step 3: CO Generation Vial (Vial 1) Setup. Charge Vial 1 with Mo(CO)₆ (1.0 mmol, 264 mg) and seal. Inject DBU (3.0 mmol) and heat to 110 °C.

    • Causality: DBU chemically liberates CO gas from Mo(CO)₆ at elevated temperatures, which diffuses through the bridge into Vial 2 to form the active Pd-acyl complex.

  • Step 4: Carbonylation & Validation. Heat Vial 2 to 85 °C for 14 hours.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the high-Rf 3-iodofuran spot and the appearance of a UV-active, lower-Rf product spot confirms conversion.

  • Step 5: Isolation. Cool both vials. Vent the system in a fume hood. Dilute the contents of Vial 2 with EtOAc (20 mL), filter through a short pad of Celite to remove Pd black, and concentrate. Purify via flash column chromatography to isolate the pure amide.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of both pathways across varying electronic substitutions on the benzylamine moiety.

EntryPathwayFuran SourceAmine SubstituentYield (%)Purity (HPLC)Reaction Time (h)
1A (T3P Amidation)3-Furoic Acid-H92>99%2.0
2A (T3P Amidation)3-Furoic Acid4-OMe (EDG)89>98%2.5
3B (Aminocarbonylation)3-Iodofuran4-NO₂ (EWG)81>97%14.0
4B (Aminocarbonylation)3-Bromofuran4-Cl (EWG)85>98%16.0

Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. Pathway B demonstrates robust tolerance for reducible EWGs.

References

  • Nordeman, P., Odell, L. R., & Larhed, M. (2012). "Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System: Allowing the Use of Nitro Group Substituted Aryl Iodides and Aryl Bromides." The Journal of Organic Chemistry, 77(24), 11393–11398. URL:[Link]

  • Ali, S. M., Hoemann, M. Z., Aubé, J., Georg, G. I., Mitscher, L. A., & Jayasinghe, L. R. (1997). "Butitaxel Analogues: Synthesis and Structure−Activity Relationships." Journal of Medicinal Chemistry, 40(2), 236–241. URL:[Link]

  • Ma, Y., & Luo, J. (2019). "The Synthesis of Amides through Direct Amination of Aldehydes with Amines." Current Organic Chemistry, 23(8), 901-919. URL:[Link]

Application Note: Solvent Selection Strategies for 4-Bromobenzylamine Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds using 4-bromobenzylamine (4-BBA) is a ubiquitous transformation in medicinal chemistry, particularly for generating precursors for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Historically, dichloromethane (DCM) and N,N-dimethylformamide (DMF) have been the default solvents. However, increasing regulatory pressure (REACH) and downstream processing bottlenecks necessitate a shift toward sustainable, high-performance alternatives.

This guide validates 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent for this transformation.[1][2] Unlike DMF, 2-MeTHF supports direct aqueous workup without emulsion formation; unlike DCM, it is non-genotoxic and operates at higher reaction temperatures. This protocol details the transition from traditional to modern solvent systems, ensuring high yield and "green" compliance without sacrificing solubility.

Chemical Context & Substrate Analysis[2][3]

The Substrate: 4-Bromobenzylamine
  • CAS: 3959-07-7[3][4][5][6]

  • Physical State: Free base is a solid (mp ~25°C), but typically supplied as the Hydrochloride Salt (HCl) to prevent oxidative degradation and carbamate formation from atmospheric CO₂.

  • Reactivity Profile:

    • Nucleophilicity: High (primary benzylic amine).

    • Ortho/Para Effects: The bromine at the para position is electron-withdrawing (inductive) but electron-donating (resonance). Net effect: The amine remains highly nucleophilic compared to aniline derivatives.

    • Chemoselectivity Warning: Solvents susceptible to radical abstraction or those containing trace palladium contaminants must be avoided to preserve the C-Br bond for downstream derivatization.

The Solubility Paradox

The primary challenge in this reaction is the Salt-to-Free-Base Transition .

  • Starting Material: 4-BBA·HCl is highly polar and insoluble in non-polar solvents (DCM, Toluene).

  • Product: The resulting amide is typically lipophilic.

  • The Solution: A solvent system must mediate the phase transfer of the salt or possess sufficient dielectric constant to maintain a stirrable slurry until the base (e.g., DIPEA) liberates the free amine.

Solvent Selection Matrix

The following table synthesizes data based on the Chem21 Solvent Selection Guide and internal process data.

SolventClassSolubility (4-BBA·HCl)Workup EfficiencyGreen ScoreRecommendation
2-MeTHF EtherModerate (Slurry)High (Clean phase split)Recommended Primary Choice
EtOAc EsterLowModerate (Hydrolysis risk*)RecommendedSecondary Choice
DMF AmideHighLow (Water miscible)Hazardous Avoid (unless mandatory)
DCM ChlorinatedInsolubleHighProblematicPhase Out
CPME EtherLowHigh (Peroxide stable)RecommendedScale-up Option

*Note: Ethyl Acetate (EtOAc) can undergo competitive hydrolysis or aminolysis with highly reactive amines at elevated temperatures.

Decision Logic & Workflow

The choice of solvent is often dictated not by the amine, but by the Carboxylic Acid partner. Use the following logic tree to determine your optimal solvent system.

SolventSelection Start Start: Select Acid Partner SolubilityCheck Is Acid Soluble in 2-MeTHF? Start->SolubilityCheck GreenRoute Route A: 2-MeTHF System (Green & Efficient) SolubilityCheck->GreenRoute Yes PolarityCheck Is Acid Highly Polar/Zwitterionic? SolubilityCheck->PolarityCheck No DMFRoute Route B: DMF/DMAc (Traditional) PolarityCheck->DMFRoute Yes (Peptides/Amino Acids) BiphasicRoute Route C: Biphasic System (Water/EtOAc + Schotten-Baumann) PolarityCheck->BiphasicRoute No (Inorganic Salts)

Experimental Protocols

Protocol A: The "Green" Standard (2-MeTHF)

Recommended for 90% of discovery and process applications.

Rationale: 2-MeTHF allows for a "one-pot" throughput. It dissolves the free base generated in situ, allows high-temperature coupling if needed (bp 80°C), and separates cleanly from water during workup, eliminating the need for extraction solvents like DCM.

Reagents:

  • Carboxylic Acid (1.0 equiv)[7]

  • 4-Bromobenzylamine[3][4][6][8]·HCl (1.1 equiv)

  • HATU (1.2 equiv) [Alternative: T3P for lower epimerization risk]

  • DIPEA (3.0 equiv)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in 2-MeTHF (5 mL, 0.2 M).

  • Coupling Agent: Add HATU (1.2 mmol) followed by DIPEA (1.0 mmol, 1/3 of total base). Stir at RT for 10 minutes.

    • Observation: The solution may turn slightly yellow (formation of the activated ester).

  • Amine Addition: Add 4-Bromobenzylamine·HCl (1.1 mmol) as a solid, followed immediately by the remaining DIPEA (2.0 mmol).

    • Mechanism:[9][10] The second portion of base frees the amine from the HCl salt. The free amine then enters the solution and reacts with the activated ester.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.[7]

    • Checkpoint: If the reaction is sluggish, heat to 50°C. 2-MeTHF is stable at this temperature.

  • Workup (The 2-MeTHF Advantage):

    • Add Water (5 mL) and 1M HCl (2 mL) directly to the reaction vessel.

    • Stir vigorously for 2 minutes.

    • Stop stirring. The layers will separate rapidly (2-MeTHF is the upper layer).

    • Drain the aqueous (bottom) layer.

    • Wash organic layer with sat. NaHCO₃ (removes unreacted acid) and Brine .

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: The "Solubility Rescue" (DMF/DCM)

Use only when the Carboxylic Acid is insoluble in ethers.

Reagents:

  • Carboxylic Acid (1.0 equiv)[7]

  • 4-Bromobenzylamine[3][4][6][8]·HCl (1.1 equiv)

  • EDC[11]·HCl (1.5 equiv) / HOBt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (dry)

Step-by-Step Procedure:

  • Dissolution: Dissolve Carboxylic Acid, EDC, and HOBt in DMF (0.2 M). Stir for 15 min.

  • Amine Addition: Add 4-Bromobenzylamine·HCl and DIPEA.

  • Reaction: Stir 12–16 hours at RT.

  • Workup (Critical Step):

    • Challenge: DMF is difficult to remove.

    • Pour the reaction mixture into Ice Water (10x reaction volume) with vigorous stirring.

    • Scenario 1 (Solid Product): If precipitate forms, filter and wash with water. This is the ideal outcome.

    • Scenario 2 (Oiling out): If product oils out, extract with EtOAc (3x). You must wash the EtOAc layer 5x with 5% LiCl solution or Water to remove trapped DMF, otherwise, it will interfere with downstream hydrogenation or crystallization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Slurry) 4-BBA·HCl did not dissolve/neutralize.Switch base to DBU (stronger) or increase solvent volume. Ensure vigorous stirring.
Impurity: Urea Byproduct of EDC coupling.[11]Switch to Protocol A (HATU/2-MeTHF) or wash more aggressively with 1M HCl.
Impurity: Dimer Reaction of 4-BBA with itself (rare) or linker.Ensure 4-BBA is added after acid activation (pre-activation step).
Emulsion Density of organic layer matches water.If using DCM, switch to 2-MeTHF . If using 2-MeTHF, add solid NaCl to aqueous layer to increase density difference.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[10][12][13] Green Chemistry, 2016, 18, 288-296.[13]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7.

  • BenchChem Technical Division. "4-Bromobenzylamine: Chemical Properties and Structure." BenchChem Database, Accessed 2025.

  • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis." Current Organic Chemistry, 2012.

Sources

Application Note: Microwave-Assisted Synthesis of Furan-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Furan-3-carboxamides are highly privileged scaffolds in modern drug discovery, serving as critical pharmacophores in the development of hypolipidemic agents, kinase inhibitors, and TRPM3 antagonists. Historically, the synthesis of these amides relied on conventional thermal heating (refluxing for 12–30 hours) via acyl chloride intermediates or standard peptide coupling reagents. These traditional methods often suffer from prolonged reaction times, thermal degradation of sensitive functional groups, and excessive solvent consumption.

Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By utilizing targeted dielectric heating, MAOS directly excites polar molecules (solvents and reagents), rapidly overcoming the activation energy barriers of amidation. This Application Note details optimized, self-validating protocols for the microwave-assisted synthesis of furan-3-carboxamides, focusing on mechanistic causality, yield maximization, and alignment with green chemistry principles.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is crucial to understand why specific reagents and conditions are selected in MAOS, rather than simply following a recipe.

  • Dielectric Heating vs. Convective Heating: Unlike conventional oil baths that heat vessels from the outside in (creating thermal gradients), microwave irradiation interacts directly with the dipole moments of the reaction mixture. Solvents with high loss tangents (

    
    ), such as N,N-Dimethylformamide (DMF) or ethanol, rapidly convert electromagnetic energy into thermal energy, ensuring instantaneous and uniform heating.
    
  • Causality of Reagent Selection (TBTU vs. SOCl

    
    ):  While furan-3-carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl
    
    
    
    ), this generates corrosive HCl gas and risks degrading acid-sensitive substituents. Utilizing a uronium-based coupling reagent like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under microwave conditions enables direct amidation. TBTU rapidly forms a highly reactive active ester in situ. Microwave energy then accelerates the subsequent nucleophilic attack by the amine, driving the reaction to completion in minutes.
  • Self-Validating System: The protocols below are designed to be self-validating. The use of a non-nucleophilic base (DIEA) ensures the amine remains unprotonated and fully nucleophilic, while continuous pressure and temperature monitoring by the microwave reactor's IR/fiber-optic sensors prevents solvent bumping and thermal runaway.

Experimental Workflows & Protocols

Protocol A: Direct Amide Coupling using TBTU (Preferred for Sensitive Substrates)

This single-step protocol is ideal for primary and secondary amines, avoiding harsh chlorinating agents.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve furan-3-carboxylic acid (1.0 mmol, 112.1 mg) in 3.0 mL of anhydrous DMF. Causality: DMF is chosen for its excellent microwave-absorbing properties and ability to solubilize both the acid and the resulting active ester.

  • Activation Phase: Add TBTU (1.1 mmol, 353.2 mg) and N,N-diisopropylethylamine (DIEA, 2.5 mmol, 435

    
    L). Stir at room temperature for 1–2 minutes. In-process control: A slight color change indicates the formation of the active ester intermediate.
    
  • Amine Addition: Add the desired amine (1.1 mmol) to the activated mixture.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated microwave synthesizer. Irradiate at 100 °C for 10 minutes, utilizing dynamic power modulation (max 150 W) and high-speed magnetic stirring.

  • Reaction Quenching & Workup: Allow the reactor to cool the vial to room temperature via compressed air. Pour the mixture into 15 mL of ice-cold water.

    • If the product precipitates: Isolate via vacuum filtration, wash with cold water to remove residual DMF and DIEA salts, and dry under vacuum.

    • If the product remains in solution: Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove trace DMF), followed by brine. Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Validation: Confirm product identity and purity via LC-MS and

    
    H-NMR. The disappearance of the furan-3-carboxylic acid peak validates the completion of the coupling.
    
Protocol B: Two-Step Acyl Chloride Method (For Highly Sterically Hindered Amines)

When dealing with exceptionally bulky amines (e.g., tert-butylamine derivatives), pre-forming the acyl chloride is thermodynamically favored.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a microwave vial, combine furan-3-carboxylic acid (1.0 mmol) and SOCl

    
     (2.0 mmol) in 2.0 mL of toluene. Irradiate at 80 °C for 15 minutes. Causality: Microwave heating reduces this step from a conventional 24–30 hour reflux to just 15 minutes.
    
  • Solvent Removal: Carefully remove excess SOCl

    
     and toluene under reduced pressure to yield crude furan-3-carbonyl chloride.
    
  • Amidation: Dissolve the crude chloride in 2.0 mL of anhydrous THF. Add the sterically hindered amine (1.2 mmol) and pyridine (2.0 mmol) as an acid scavenger. Irradiate at 80 °C for 5 minutes.

  • Workup: Quench with saturated aqueous NaHCO

    
     (5 mL) to neutralize pyridine hydrochloride, extract with dichloromethane (3 x 10 mL), dry, and concentrate.
    

Quantitative Data Presentation

The integration of MAOS provides distinct, measurable advantages over conventional thermal heating. The table below summarizes the quantitative improvements observed in furan-carboxamide synthesis.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Mechanistic Causality / Advantage
Reaction Time 12 – 30 hours5 – 15 minutesDirect dielectric heating rapidly overcomes activation energy barriers.
Temperature 80 – 100 °C (Reflux limited)80 – 120 °C (Pressurized)Sealed vials allow superheating of solvents above their atmospheric boiling points.
Average Yield 45% – 70%85% – 95%Shorter reaction times prevent thermal degradation and minimize side-product formation.
Solvent Volume 15 – 50 mL1.5 – 3.0 mLHigh-concentration conditions favor increased intermolecular collision rates.

Process Visualization

The following diagram illustrates the logical workflow and chemical pathway for the direct amidation of furan-3-carboxylic acid under microwave conditions.

Workflow A Furan-3-carboxylic acid (1.0 eq) D Active Ester Intermediate (In Situ) A->D B Coupling Reagent (TBTU) + Base (DIEA) B->D C Amine Component (1.1 eq) E Microwave Irradiation (100 °C, 10 min, DMF) C->E D->E F Furan-3-carboxamide (85-95% Yield) E->F Rapid Nucleophilic Attack

Workflow for the microwave-assisted direct amidation of furan-3-carboxylic acid.

References

  • Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds Source: NIH / ResearchG
  • Chemistry and Therapeutic Aspect of Furan: A Short Review Source: ResearchG
  • Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives Source: Asian Journal of Green Chemistry
  • Antibacterial amide and sulfonamide substituted heterocyclic urea compounds (WO2009015208A1)

High-Purity Isolation of N-(4-bromobenzyl)-3-furamide: A Comparative Guide to Purification Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract N-(4-bromobenzyl)-3-furamide is a synthetic intermediate whose purity is paramount for its effective use in downstream applications, including pharmaceutical research and development. The presence of unreacted starting materials, such as 4-bromobenzyl bromide and 3-furamide, or side-products can significantly impact the yield, stereoselectivity, and biological activity in subsequent synthetic steps. This technical guide provides a comprehensive overview and detailed protocols for three primary purification methods: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). We will explore the underlying principles of each technique, provide step-by-step instructions for implementation, and discuss robust methods for purity validation, including analytical HPLC, NMR spectroscopy, and melting point analysis.

Introduction and Physicochemical Rationale

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development.[1][2] N-(4-bromobenzyl)-3-furamide, an amide containing a furan moiety and a brominated aromatic ring, possesses structural features that dictate its physicochemical behavior and, consequently, the strategy for its purification.

  • Polarity: The molecule exhibits moderate polarity. The amide group (-C(O)NH-) provides a polar region capable of hydrogen bonding, while the furan ring contributes some polarity. The 4-bromobenzyl group is largely nonpolar, creating a balanced character. This moderate polarity makes the compound amenable to purification by both normal-phase and reversed-phase chromatography.

  • Solubility: Based on its structure, N-(4-bromobenzyl)-3-furamide is expected to be soluble in moderately polar organic solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), and acetone. It is likely to have limited solubility in nonpolar solvents like hexanes and heptane, and poor solubility in water. This differential solubility is the key principle exploited in recrystallization.

  • Thermal Stability: Amides are generally stable compounds, allowing for purification techniques that involve moderate heating, such as recrystallization from a hot solvent.

The choice of purification method is a balance between the required purity level, the scale of the purification, and the nature of the impurities present.

Strategic Overview of Purification Workflows

The path from a crude reaction mixture to a highly pure compound often involves a multi-step approach. The initial choice depends on the physical state of the crude product and the primary impurities.

G crude Crude Reaction Mixture is_solid Is the crude product a solid? crude->is_solid recrystallize Protocol 1: Recrystallization is_solid->recrystallize  Yes column Protocol 2: Flash Column Chromatography is_solid->column No / Oily purity_check Purity Assessment (HPLC, NMR, MP) recrystallize->purity_check column->purity_check prep_hplc Protocol 3: Preparative HPLC final_product Pure N-(4-bromobenzyl)-3-furamide (>99%) prep_hplc->final_product purity_check->prep_hplc Purity < 99% or difficult impurities purity_check->final_product Purity ≥ 99% G cluster_0 Column Preparation cluster_1 Sample Loading & Elution cluster_2 Analysis & Isolation pack 1. Pack Column with Silica Gel Slurry equilibrate 2. Equilibrate with Initial Mobile Phase pack->equilibrate load 3. Load Crude Sample (Dry or Wet) equilibrate->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect tlc_check 6. Analyze Fractions by TLC collect->tlc_check combine 7. Combine Pure Fractions tlc_check->combine evaporate 8. Evaporate Solvent combine->evaporate

Sources

Application Note: Optimizing Amide Bond Formation for 3-Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis of amides derived from 3-furoic acid (Furan-3-carboxylic acid) . While 3-furoic acid is a valuable pharmacophore in medicinal chemistry, the furan ring introduces specific stability concerns—particularly susceptibility to acid-catalyzed ring opening and oxidative degradation—that distinguish it from standard aliphatic or benzoic acid couplings.

This note provides two optimized protocols:

  • TBTU/DIPEA: Recommended for high-throughput synthesis, sterically hindered amines, and cases where chromatographic purification is acceptable.

  • EDC/HOBt: Recommended for scale-up and acid-sensitive substrates where aqueous workup is preferred to remove byproducts.

Substrate Analysis: 3-Furoic Acid[1][2][3][4]

Before initiating coupling, the researcher must understand the electronic environment of the substrate.

  • Electronic Character: Unlike 2-furoic acid, where the carboxylic acid is conjugated directly to the most electron-rich position (

    
    ), 3-furoic acid (
    
    
    
    -position) has slightly different resonance stabilization. It acts as a competent electrophile once activated but is less prone to spontaneous decarboxylation than its 2-isomer.
  • Stability Warning: The furan ring is electron-rich (diene character). It is sensitive to strong mineral acids (leading to polymerization/ring opening) and strong oxidants. Avoid acidic workups (pH < 2) and prolonged exposure to air/light in solution.

Method A: TBTU-Mediated Coupling (High Reactivity)

Reagent: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) Mechanism: In situ formation of an active OBt ester.[1]

Rationale

TBTU is an uronium salt (strictly, an aminium salt in crystal form) that reacts rapidly. It requires a tertiary base (DIPEA) to deprotonate the carboxylic acid.

  • Pros: Extremely fast kinetics (< 1 hour); high conversion for hindered amines.

  • Cons: Generates tetramethylurea (non-volatile, water-soluble) and HOBt; requires column chromatography for high purity; strictly basic reaction medium.

Mechanistic Pathway (TBTU)

TBTU_Mechanism Acid 3-Furoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster Active OBt-Ester (Intermediate) Carboxylate->ActiveEster Nucleophilic Attack TBTU TBTU (Reagent) TBTU->ActiveEster Product Furoic Amide (Product) ActiveEster->Product Aminolysis Byproduct Tetramethylurea + HOBt ActiveEster->Byproduct Leaving Groups Amine Target Amine (R-NH2) Amine->Product

Figure 1: TBTU activation pathway.[2] The rate-limiting step is often the initial attack of the carboxylate on the TBTU amidinium carbon.

Detailed Protocol

Materials:

  • 3-Furoic Acid (1.0 equiv)[3][4]

  • Amine (1.0 – 1.2 equiv)[4]

  • TBTU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step:

  • Preparation: Dissolve 3-furoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM for TBTU solubility.

  • Activation: Add DIPEA (3.0 equiv) to the acid solution. Stir for 2 minutes.

    • Critical Check: Ensure the solution is basic (pH > 8 on wet pH paper). TBTU will not work if the acid is not deprotonated.

  • Reagent Addition: Add TBTU (1.1 equiv) in one portion. The solution may turn slight yellow/orange (color of the active OBt ester). Stir for 5–10 minutes at Room Temperature (RT).

  • Coupling: Add the Amine (1.1 equiv).[5] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS. Reaction is typically complete in 30–60 minutes.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with 5% LiCl solution (to remove DMF).

    • Wash 1x with sat. NaHCO₃ (remove unreacted acid/HOBt).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1][4][6][7]

  • Purification: Flash chromatography is usually required to remove tetramethylurea traces.

Method B: EDC/HOBt Coupling (Clean Workup)

Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC[5][8]·HCl) + 1-Hydroxybenzotriazole (HOBt).[9]

Rationale

EDC is a "zero-length" crosslinker that generates a water-soluble urea byproduct. HOBt is added to form an active ester intermediate, preventing the rearrangement of the O-acylisourea into an unreactive N-acylurea.

  • Pros: Byproducts (EDC-urea) are water-soluble; often requires no chromatography (trituration/crystallization sufficient); milder conditions.

  • Cons: Slower reaction kinetics (overnight); EDC is moisture sensitive.

Mechanistic Pathway (EDC)

EDC_Mechanism Acid 3-Furoic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC EDC EDC.HCl Urea Water Soluble Urea EDC->Urea Byproduct ActiveEster Active OBt-Ester O_Acyl->ActiveEster + HOBt (Fast) SideProduct N-Acylurea (Dead End) O_Acyl->SideProduct Slow Rearrangement HOBt HOBt Product Furoic Amide ActiveEster->Product + Amine Amine Amine

Figure 2: EDC/HOBt pathway. HOBt intercepts the unstable O-acylisourea to prevent N-acylurea formation.

Detailed Protocol

Materials:

  • 3-Furoic Acid (1.0 equiv)[3][4]

  • Amine (1.0 equiv)[1][4]

  • EDC[5][7][9][10][11][12]·HCl (1.2 – 1.5 equiv)

  • HOBt (anhydrous or hydrate) (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.0 – 3.0 equiv)

  • Solvent: DCM (preferred for workup) or DMF.[1]

Step-by-Step:

  • Preparation: Dissolve 3-furoic acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (0.1 M) at 0°C (ice bath).

    • Why 0°C? Low temperature suppresses the N-acylurea rearrangement side reaction.[9]

  • Activation: Add EDC·HCl (1.2 equiv).[5] Stir at 0°C for 15–30 minutes.

  • Amine Addition: Add the Amine (1.0 equiv) followed by the Base (NMM, 2.0 equiv).

    • Note: If the amine is a free base, NMM may be reduced or omitted, but buffering pH to ~6-7 is ideal for EDC.

  • Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–16 hours).

  • Workup (The "Wash" Method):

    • Dilute with more DCM.

    • Wash 1x with 1M HCl (or 5% Citric Acid). Caution: Do not use strong acid or prolonged contact; citric acid is safer for furan rings.

    • Wash 1x with Sat. NaHCO₃.

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[1][4][7]

  • Result: Often yields a pure solid that does not require chromatography.

Comparative Analysis & Troubleshooting

Method Selection Matrix[3]
FeatureTBTU / DIPEAEDC / HOBt
Reaction Speed Very Fast (30 min - 1 h)Slow (Overnight)
Steric Hindrance Excellent (High driving force)Moderate
Byproducts Tetramethylurea (Hard to remove without column)Urea (Water soluble, easy removal)
Solvent DMF (Preferred)DCM (Preferred)
Cost ModerateLow
Furan Stability Good (Basic conditions)Good (Neutral/Mildly Acidic)
Troubleshooting Guide
  • Problem: Low Yield with EDC.

    • Cause: Formation of N-acylurea side product.[4][9]

    • Solution: Ensure HOBt is added before EDC. Keep the reaction at 0°C for the first hour. Switch to HOAt (more reactive analog of HOBt) if available.[9]

  • Problem: Guanidinylation of Amine (TBTU).

    • Cause: The amine reacted directly with TBTU instead of the active ester.

    • Solution: Pre-activate the acid with TBTU/Base for 10 minutes before adding the amine.

  • Problem: Furan Ring Degradation.

    • Cause: Acidic workup was too harsh.

    • Solution: Use 5% Citric Acid instead of 1M HCl during workup. Ensure solvents are peroxide-free (furans are sensitive to oxidation).

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[13][14][15] Amide bond formation and peptide coupling.[7][9][14][15][16] Tetrahedron, 61(46), 10827–10852.[15] [14]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents: Application Guide.

  • Common Organic Chemistry. (2021). EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][5][6][8][17]

Sources

Application Note: Scale-Up Procedure for N-(4-bromobenzyl)-3-furamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of amide bond formation from discovery-scale medicinal chemistry to pilot-plant manufacturing requires a fundamental shift in reagent selection, solvent utilization, and isolation strategies. While coupling agents like HATU or EDC/HOBt are ubiquitous in milligram-scale synthesis, their application at the multi-kilogram scale is hindered by high costs, toxicity, and the explosive hazards associated with benzotriazole derivatives[1].

This application note details a highly optimized, self-validating scale-up protocol for the synthesis of N-(4-bromobenzyl)-3-furamide from 3-furoic acid and 4-bromobenzylamine. By leveraging T3P® (n-propanephosphonic acid anhydride) as the activating agent, this protocol eliminates the need for hazardous coupling additives and bypasses chromatographic purification entirely in favor of a robust crystallization workflow[2].

Mechanistic Rationale & Route Selection

The Challenge of 3-Furoic Acid Activation

3-Furoic acid is a valuable heterocyclic building block derived from microbial fermentation or chemical oxidation[]. However, the electron-rich furan ring can be sensitive to harsh electrophilic conditions. Traditional scale-up routes often rely on converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[4]. While economically viable, this method generates corrosive HCl and SO₂ gases, requiring specialized scrubbing infrastructure, and risks undesired electrophilic aromatic substitution or degradation of the furan ring if temperature is not strictly controlled.

The T3P Advantage

To mitigate these risks, T3P has emerged as the premier reagent for large-scale amidation[1]. The mechanism involves the reaction of the deprotonated 3-furoic acid with the cyclic anhydride of T3P to form a highly reactive mixed acyl-phosphonic anhydride.

  • Causality of Choice: T3P is selected because its activation is mild, highly selective, and exothermic only upon initial anhydride opening, which can be easily controlled via dropwise addition.

  • Workup Efficiency: The byproduct of T3P activation is a completely water-soluble triphosphonic acid. This allows the crude reaction mixture to be purified via simple aqueous phase separation, completely eliminating the need for silica gel chromatography[1].

  • Base Selection: While triethylamine (Et₃N) is commonly used, pyridine is selected for this protocol. Pyridine acts as a superior proton scavenger for T3P-mediated reactions, buffering the system to prevent localized acidic zones that could degrade the furan ring, while also suppressing any potential side reactions[2].

Quantitative Data & Material Requirements

The following tables summarize the strategic advantages of the chosen route and the exact stoichiometric requirements for a 1-kilogram scale execution.

Table 1: Comparison of Amidation Strategies for Scale-Up
Reagent SystemYield / PurityScalabilitySafety & Toxicity ProfileByproduct Removal
T3P / Pyridine >95% / >99% Excellent Non-toxic, non-explosive Aqueous wash (water-soluble)
SOCl₂ / Et₃N~85% / 90%GoodCorrosive gases (HCl, SO₂)Distillation / Scrubbing required
HATU / DIPEA>90% / 95%PoorAnaphylactic, expensiveChromatography required
EDC / HOBt~80% / 90%ModerateHOBt is shock-sensitiveAqueous wash (often stubborn emulsions)
Table 2: Material Requirements for 1-kg Scale T3P Amidation
MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Furoic Acid112.081.001.00 kgStarting Material (Electrophile)
4-Bromobenzylamine186.051.051.74 kgStarting Material (Nucleophile)
Pyridine79.102.501.76 kgBase / Buffer
T3P (50% w/w in EtOAc)318.181.206.80 kgActivating Agent
Ethyl Acetate (EtOAc)88.1110 vol10.0 LReaction Solvent
Heptane100.2010 vol10.0 LAnti-solvent (Crystallization)

Process Workflow Visualization

Workflow Start 1. Reagent Charging 3-Furoic Acid + EtOAc Amine 2. Amine & Base Addition 4-Bromobenzylamine + Pyridine Start->Amine T3P 3. T3P Activation Dropwise addition (T < 25°C) Amine->T3P Reaction 4. Amidation Stir at 20-25°C (2-4 h) T3P->Reaction Workup 5. Aqueous Workup Water, 1M HCl, NaHCO3 washes Reaction->Workup Cryst 6. Crystallization Solvent swap to Heptane Workup->Cryst Product 7. Isolation N-(4-bromobenzyl)-3-furamide Cryst->Product

Process workflow for the T3P-mediated scale-up synthesis of N-(4-bromobenzyl)-3-furamide.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. Progression to subsequent steps is contingent upon passing specific In-Process Controls (IPCs) and observing defined physical changes.

Step 1: Reactor Preparation & Charging
  • Purge: Ensure the 50 L glass-lined reactor is clean, dry, and purged with N₂ to prevent moisture ingress, which can prematurely hydrolyze T3P.

  • Charge Solids: Charge 1.00 kg of 3-furoic acid (8.92 mol) into the reactor.

  • Solvent Addition: Add 10.0 L of Ethyl Acetate (EtOAc). Initiate agitation at 150 RPM. Causality: EtOAc is chosen as it is the carrier solvent for commercial T3P, ensuring a homogenous system without solvent-clashing.

Step 2: Amine and Base Addition
  • Nucleophile Addition: Slowly charge 1.74 kg of 4-bromobenzylamine (9.37 mol, 1.05 eq). The mixture will form a slurry as the amine and acid interact.

  • Base Addition: Charge 1.76 kg of Pyridine (22.3 mol, 2.5 eq).

  • Cooling: Apply jacket cooling to bring the internal reactor temperature to 10 °C (± 2 °C).

Step 3: T3P Activation (Critical Step)
  • Controlled Addition: Begin dropwise addition of 6.80 kg of T3P (50% w/w in EtOAc, 10.7 mol, 1.2 eq) via an addition funnel or dosing pump.

  • Thermal Management: Adjust the dosing rate to maintain the internal temperature strictly below 25 °C. Causality: The formation of the acyl-phosphonic anhydride is exothermic. Exceeding 25 °C risks thermal degradation and color body formation.

  • Reaction Maturation: Once addition is complete, remove jacket cooling and allow the reaction to stir at 20–25 °C for 2 to 4 hours. The slurry will gradually transition into a clear, homogenous pale-yellow solution as the amide product forms and dissolves in EtOAc.

Step 4: In-Process Control (IPC)
  • Sampling: Withdraw a 1 mL sample, dilute with 5 mL acetonitrile, and analyze via HPLC (UV 254 nm).

  • Validation: The reaction is deemed complete when 3-furoic acid is ≤ 1.0% relative to the product peak. Self-Correction: If > 1.0% remains after 4 hours, charge an additional 0.1 eq of T3P and stir for 1 hour before re-testing.

Step 5: Aqueous Workup & Phase Separation
  • Quench: Charge 5.0 L of Deionized (DI) Water to the reactor and stir vigorously for 15 minutes to hydrolyze unreacted T3P. Allow phases to settle for 15 minutes.

  • Phase Separation 1: Drain and discard the lower aqueous layer (contains water-soluble phosphonic acid byproducts).

  • Acid Wash: Charge 5.0 L of 1M HCl to the organic layer. Stir for 15 minutes, settle, and discard the lower aqueous layer. Causality: This removes excess pyridine and unreacted 4-bromobenzylamine as their water-soluble hydrochloride salts.

  • Base Wash: Charge 5.0 L of saturated aqueous NaHCO₃. Stir, settle, and discard the lower aqueous layer. Warning: CO₂ gas evolution may occur; ensure the reactor is properly vented.

  • Brine Wash: Charge 5.0 L of saturated NaCl solution. Stir, settle, and discard the lower aqueous layer. This removes residual water from the EtOAc phase.

Step 6: Crystallization & Isolation
  • Concentration: Configure the reactor for vacuum distillation. Distill the EtOAc layer at 40 °C under reduced pressure until the total volume is reduced to approximately 3.0 L (~3 volumes).

  • Anti-Solvent Addition: Break the vacuum with N₂. While maintaining agitation at 40 °C, slowly charge 10.0 L of Heptane over 1 hour.

  • Cooling: Ramp the reactor temperature down to 0–5 °C over 2 hours. Causality: The slow addition of the non-polar anti-solvent (heptane) followed by controlled cooling forces the N-(4-bromobenzyl)-3-furamide to crystallize out of solution, rejecting organic impurities into the mother liquor.

  • Filtration: Discharge the slurry to a filter nutsche. Wash the filter cake with 2.0 L of cold Heptane.

  • Drying: Dry the white to off-white crystalline solid in a vacuum oven at 45 °C until constant weight is achieved.

  • Expected Yield: 2.30 – 2.40 kg (92–96% theoretical yield).

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for improving the yield and purity of 3-furoic acid amide coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of working with 3-furoic acid and its derivatives.

Introduction to the Challenges

3-Furoic acid, a valuable heterocyclic building block, presents a unique set of challenges in amide bond formation. The electron-withdrawing nature of the furan ring can decrease the nucleophilicity of the carboxylate, making activation and subsequent reaction with an amine more demanding than with simple aliphatic or aromatic carboxylic acids.[1][2] This guide will provide a systematic approach to overcoming these challenges, ensuring successful and high-yielding coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical progression from diagnosis to solution.

Issue 1: Low or No Yield of the Desired Amide

Question: My reaction is sluggish, and I'm getting a low yield of the amide product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in 3-furoic acid amide couplings often stem from incomplete activation of the carboxylic acid or insufficient reactivity of the activated intermediate. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Coupling Reagent:

Standard coupling reagents may not be potent enough for the electron-deficient 3-furoic acid. Consider switching to a more powerful activating agent.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are generally more effective than carbodiimides for challenging couplings.[1][3] HATU, in particular, is known for its high reactivity and ability to suppress side reactions.[4]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings, often providing high yields with minimal epimerization.[5]

2. Optimize the Reaction Conditions:

  • Solvent: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred for amide coupling reactions.[1] Acetonitrile has been shown to provide excellent results in the coupling of electron-deficient substrates.[1]

  • Base: A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are common choices.[6] Use of 2-3 equivalents of the base is a good starting point.

  • Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be beneficial for sluggish reactions, especially with less nucleophilic amines.[7]

3. Consider Additives:

  • HOBt (1-Hydroxybenzotriazole): When using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of HOBt is highly recommended. HOBt forms a more reactive and stable activated ester, which can significantly improve yields and reduce side reactions.[1][3]

  • DMAP (4-Dimethylaminopyridine): DMAP can act as a potent acyl transfer catalyst, particularly in combination with EDC/HOBt, to accelerate the reaction.[1]

Experimental Protocol: High-Yield Amide Coupling of 3-Furoic Acid using HATU

This protocol provides a robust starting point for the coupling of 3-furoic acid with a primary or secondary amine.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-furoic acid (1.0 eq.) in anhydrous DMF or ACN (to a concentration of 0.1-0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: Add the amine (1.05 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (if using DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Significant Side Products

Question: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the common side reactions, and how can I minimize them?

Answer:

Side product formation can plague amide coupling reactions. Understanding the potential side reactions with 3-furoic acid is key to mitigating them.

1. N-Acylurea Formation (with Carbodiimides):

When using carbodiimides like DCC or EDC without an additive, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove byproduct.[8]

  • Solution: Always use an additive like HOBt or NHS (N-Hydroxysuccinimide) when using carbodiimides. These additives trap the O-acylisourea intermediate to form a more stable active ester, preventing the rearrangement.[3]

2. Racemization (for Chiral Amines or Acids):

If your amine or carboxylic acid contains a chiral center, there is a risk of racemization under the reaction conditions.

  • Solution: Use coupling reagents known to suppress racemization, such as HATU or PyBOP .[3] Running the reaction at lower temperatures (e.g., 0 °C) can also help to minimize epimerization.

3. Diels-Alder Reaction of the Furan Ring:

The furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. While this is more commonly reported for 2-furoic acid, it is a potential side reaction to be aware of, especially if your reaction mixture contains suitable dienophiles and is heated.[9]

  • Solution: Avoid high reaction temperatures if possible. If a Diels-Alder adduct is suspected, consider using milder reaction conditions and a more efficient coupling reagent to shorten the reaction time.

Workflow for Minimizing Side Products

G start Side Product Observed check_reagent Using Carbodiimide (EDC, DCC)? start->check_reagent add_additive Add HOBt or NHS check_reagent->add_additive Yes check_chirality Chiral Starting Material? check_reagent->check_chirality No add_additive->check_chirality use_low_rac_reagent Use HATU or PyBOP Lower Reaction Temperature check_chirality->use_low_rac_reagent Yes check_temp High Reaction Temperature? check_chirality->check_temp No use_low_rac_reagent->check_temp lower_temp Use Milder Conditions Shorten Reaction Time check_temp->lower_temp Yes end Cleaner Reaction check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for side product formation.

Issue 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling with purification. What are the best strategies for isolating my 3-furoic acid amide?

Answer:

Purification of amide products can be challenging due to the presence of unreacted starting materials, reagent byproducts, and side products.

1. Aqueous Work-up:

A standard aqueous work-up is the first line of defense.

  • Acidic Wash: A wash with a mild acid (e.g., 1N HCl or saturated NH₄Cl) will remove basic impurities like excess amine and DIPEA.

  • Basic Wash: A wash with a mild base (e.g., saturated NaHCO₃) will remove acidic impurities like unreacted 3-furoic acid and HOBt.

  • Brine Wash: A final wash with brine will help to remove any remaining water from the organic layer.

2. Recrystallization:

If your product is a solid, recrystallization is an excellent method for obtaining highly pure material.

  • Solvent Selection: Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing amides include ethyl acetate/hexanes, ethanol, or acetonitrile.[10]

3. Column Chromatography:

For complex mixtures or oily products, flash column chromatography on silica gel is the most common purification technique.

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for many amides. The polarity of the solvent system can be adjusted based on the polarity of your product.

  • Dealing with Byproducts: If you have used DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration before chromatography. If you have used EDC, the urea byproduct is water-soluble and should be removed during the aqueous work-up.[6]

Frequently Asked Questions (FAQs)

Q1: Is 3-furoic acid considered an electron-deficient carboxylic acid?

A1: Yes, the oxygen atom in the furan ring is electron-withdrawing, which reduces the electron density of the aromatic system and the carboxyl group. This can make the carboxylic acid slightly less reactive than electron-rich or neutral aromatic carboxylic acids, necessitating the use of more potent coupling reagents for efficient amide bond formation.[1][2]

Q2: What is the best general-purpose coupling reagent for 3-furoic acid?

A2: For general-purpose, high-yield couplings of 3-furoic acid, HATU is an excellent first choice due to its high reactivity and low propensity for side reactions.[4] For routine couplings where cost is a consideration, EDC in combination with HOBt is a reliable and effective alternative.[1]

Q3: Can I use acyl chlorides for the amide coupling of 3-furoic acid?

A3: Yes, converting 3-furoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and often high-yielding method for activating the carboxylic acid. The resulting 3-furoyl chloride is highly reactive towards amines. However, this method can be harsh and may not be suitable for substrates with sensitive functional groups.[6]

Q4: How do I choose the right base for my reaction?

A4: A non-nucleophilic, sterically hindered tertiary amine is the ideal choice. DIPEA (N,N-Diisopropylethylamine) is generally preferred over triethylamine (TEA) as it is less likely to act as a nucleophile and participate in side reactions. The pKa of the conjugate acid of DIPEA is around 10.8, making it sufficiently basic to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.

Q5: What are some "green" or more sustainable alternatives for amide coupling?

A5: There is a growing interest in developing more environmentally friendly amide coupling methods. Some emerging strategies include:

  • Catalytic direct amidation: Using catalysts such as boronic acids to directly couple carboxylic acids and amines with the removal of water, avoiding stoichiometric activating agents.

  • Greener solvents: Replacing traditional polar aprotic solvents like DMF with more sustainable alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

  • Enzymatic coupling: Utilizing enzymes like lipases or proteases to form amide bonds under mild, aqueous conditions.

Quantitative Data Summary

The following table provides a summary of reported yields for the synthesis of various 3-furoic acid amides under different reaction conditions. This data should serve as a useful reference for what to expect in your own experiments.

AmineCoupling Reagent/ConditionsSolventTime (h)Yield (%)Reference
Ammonium HydroxideSealed tube, 80 °CWater2072[11]
MethylamineSealed tube, 80 °CWater2079[11]
AllylamineSealed tube, 80 °CToluene2491[11]
MorpholineSealed tube, 100 °CToluene1673[11]
PiperidineSealed tube, 100 °CToluene1667[11]
AnilineSealed tube, 180 °CToluene7291[11]
BenzylamineSealed tube, 120 °CToluene2495[11]
HydrazineSealed tube, 80 °CToluene2083[11]

Note: The reaction conditions in the table above are from a specific study and may not represent optimized conditions for all substrates.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_monitoring 4. Monitoring cluster_workup 5. Work-up cluster_purification 6. Purification prep Dissolve 3-Furoic Acid (1.0 eq) in anhydrous solvent (DMF, ACN) under inert atmosphere. activation Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.5 eq). Stir at RT for 15-30 min. prep->activation coupling Add Amine (1.05 eq). Stir at RT for 2-16 h. activation->coupling monitoring Monitor reaction progress by TLC or LC-MS. coupling->monitoring workup Dilute with organic solvent. Aqueous washes (acid, base, brine). monitoring->workup purification Dry organic layer, concentrate. Purify by column chromatography or recrystallization. workup->purification

Caption: General experimental workflow for 3-furoic acid amide coupling.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxylic Acids and Amines: Amide Bond Formation.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-dicarbonate/4-(dimethylamino)pyridine route to N-tert-butoxycarbonyl-protected amino acids. The Journal of Organic Chemistry, 64(19), 7157-7159.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(15), 5434-5441. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Padilha, K. M., da Silva, A. B., & Zanatta, N. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(30), 5689-5691.
  • Lazi, N., & Vclavkov, L. (2016). Amide bond formation using phosphonium-based coupling reagents. Molecules, 21(9), 1222.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved March 6, 2026, from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10213, 3-Furoic acid. Retrieved March 6, 2026, from [Link].

  • Chittimalla, R., & Kumar, P. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152593. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 848-851. [Link]

  • Wikipedia. (n.d.). HATU reagent. Retrieved March 6, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved March 6, 2026, from [Link]

  • Biotage. (n.d.). How should I purify a complex, polar, amide reaction mixture? Retrieved March 6, 2026, from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved March 6, 2026, from [Link]

Sources

Technical Support Guide: Troubleshooting Low Conversion in the Acylation of 4-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-acylation of 4-bromobenzylamine. Low conversion or the formation of impurities can be a significant roadblock. This document provides in-depth troubleshooting strategies and foundational knowledge in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific problems encountered during the acylation of 4-bromobenzylamine. Each answer explores the underlying chemical principles and provides actionable solutions.

Q1: My acylation reaction of 4-bromobenzylamine has stalled, resulting in very low conversion. What are the most likely causes?

Low conversion is a frequent issue that can typically be traced back to one of four key areas: reagent integrity, reaction stoichiometry, the role of the base, or the physical reaction conditions.

  • Cause 1: Deactivated Acylating Agent

    • Expertise & Experience: Acylating agents, particularly acyl chlorides and anhydrides, are highly electrophilic and thus very susceptible to hydrolysis.[1][2] Even brief exposure to atmospheric moisture can convert them into their corresponding carboxylic acids, which are significantly less reactive and will not acylate the amine under standard conditions.[3][4] Always use a fresh bottle of the acylating agent or one that has been stored rigorously under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

    • Solution: Use a freshly opened bottle of the acylating agent or purify older reagents via distillation if appropriate. Handle the reagent quickly and under an inert atmosphere (Nitrogen or Argon) to minimize exposure to moisture.

  • Cause 2: Incorrect Stoichiometry or Protonation of the Amine

    • Expertise & Experience: The acylation reaction generates one equivalent of acid (HCl from an acyl chloride or a carboxylic acid from an anhydride) as a byproduct.[5] This acid will react with any available base. If there is no other base present, it will protonate the starting amine, 4-bromobenzylamine, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the acylation, effectively stopping the reaction.[6][7]

    • Solution: A base must be added to act as an acid scavenger.[6] Typically, at least one equivalent of a base like triethylamine (TEA) or pyridine is required. For optimal results, using a slight excess of the acylating agent (1.1–1.2 equivalents) and the base (1.2-1.5 equivalents) can help drive the reaction to completion.

  • Cause 3: Inadequate Base Strength or Type

    • Expertise & Experience: The chosen base must be strong enough to neutralize the generated acid byproduct effectively. Tertiary amines like TEA and N,N-Diisopropylethylamine (DIPEA) are common choices.[8][9] Pyridine is also frequently used and can act as both a base and a nucleophilic catalyst.[10][11] If the base is too weak or sterically hindered to an extreme, it may not efficiently scavenge the acid, leading to the protonation issue described above.

    • Solution: Ensure your base is appropriate for the reaction. For most standard acylations of 4-bromobenzylamine, TEA or pyridine are sufficient. If side reactions are a concern, a non-nucleophilic, sterically hindered base like DIPEA is an excellent choice.[9]

  • Cause 4: Poor Solubility or Low Temperature

    • Expertise & Experience: For a reaction to proceed efficiently, all reactants must be in the same phase. If either the 4-bromobenzylamine or the acylating agent has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited. While many acylations are rapid even at 0 °C or room temperature, less reactive acylating agents may require gentle heating to achieve a reasonable rate.[9][12]

    • Solution: Choose a solvent that effectively dissolves all reactants. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[12] If solubility is still an issue, gentle heating (e.g., to 40 °C) can be attempted. Always monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[11]

Q2: My TLC plate shows my starting material is consumed, but there are multiple product spots. What are these byproducts?

Observing multiple spots indicates the formation of side products. The most common culprits in this reaction are diacylation, reactions with the solvent, or degradation.

  • Likely Side Product 1: Diacylation

    • Expertise & Experience: After the initial acylation, the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group.[13] Therefore, a second acylation to form a diacyl-amine is generally unfavorable. However, under forcing conditions (e.g., high temperature or a large excess of a highly reactive acylating agent), diacylation can occur.[2]

    • Mitigation: Use a controlled amount of the acylating agent (1.0 to 1.2 equivalents).[2] Avoid excessively high temperatures and prolonged reaction times.

  • Likely Side Product 2: Carboxylic Acid

    • Expertise & Experience: If your acylating agent has partially hydrolyzed due to moisture, the corresponding carboxylic acid will be present in the reaction mixture. This is often visible on a TLC plate, sometimes streaking due to its acidic nature.

    • Mitigation: As mentioned in Q1, use anhydrous conditions and fresh reagents. The carboxylic acid can typically be removed during the work-up by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[14]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and choices in the acylation of 4-bromobenzylamine.

Q: What is the precise role of the base in the acylation of an amine?

The base serves a critical, non-catalytic function as an acid scavenger.[6] The acylation of an amine (R-NH₂) with an acyl chloride (R'-COCl) produces the desired amide (R-NH-COR') and one equivalent of hydrochloric acid (HCl).[5] In the absence of a separate base, the highly basic starting amine will react with the HCl produced. This acid-base reaction protonates the amine's lone pair, forming a non-nucleophilic ammonium salt (R-NH₃⁺Cl⁻), which halts the desired acylation reaction.[7] By adding a base like triethylamine (Et₃N), the HCl is neutralized preferentially by the added base, preserving the nucleophilicity of the starting amine and allowing the reaction to proceed to completion.

Role_of_Base cluster_0 Without Added Base cluster_1 With Added Base (e.g., TEA) Amine_NoBase 4-Bromobenzylamine (Nucleophilic) HCl_NoBase HCl (Byproduct) Amine_NoBase->HCl_NoBase Reacts Salt Ammonium Salt (Non-Nucleophilic) HCl_NoBase->Salt Forms Amine_Base 4-Bromobenzylamine (Nucleophilic) AcylCl Acyl Chloride Amine_Base->AcylCl Reacts Product N-Acylated Product AcylCl->Product Forms HCl_Base HCl (Byproduct) TEA_HCl TEA-HCl Salt HCl_Base->TEA_HCl Forms TEA Triethylamine (Base) TEA->HCl_Base Neutralizes

Caption: The crucial role of an added base in neutralizing acidic byproducts.

Q: Which base should I choose: Pyridine, Triethylamine (TEA), or DIPEA?

The choice of base depends on the specific requirements of your reaction, including substrate sensitivity and potential side reactions.

BasepKa (Conjugate Acid)Key Features & Considerations
Pyridine ~5.2Acts as a base, a nucleophilic catalyst, and can be used as the solvent.[10] Its nucleophilicity can sometimes lead to side reactions. It must be removed during work-up, typically with an aqueous acid wash (e.g., 1M HCl).[11]
Triethylamine (TEA) ~10.7A common, inexpensive, and non-nucleophilic organic base. It is a workhorse for standard acylations where nucleophilic catalysis is not required.
DIPEA (Hünig's Base) ~10.7A non-nucleophilic base that is sterically hindered. This hindrance prevents it from participating in undesired nucleophilic side reactions, making it ideal for sensitive substrates with multiple electrophilic sites.[9]
Q: How does the choice of acylating agent (acyl chloride vs. anhydride) affect the reaction?

Both are effective acylating agents, but they differ in reactivity.

  • Acyl Chlorides (R-COCl): These are generally more reactive than anhydrides.[15] Reactions are often faster and can proceed at lower temperatures. The byproduct is HCl.

  • Acid Anhydrides ((R-CO)₂O): These are less reactive and may require slightly longer reaction times or gentle heating.[15] They are less sensitive to moisture than acyl chlorides. The byproduct is a carboxylic acid, which also requires neutralization by a base.

Troubleshooting_Workflow Start Low Conversion Detected CheckReagents 1. Check Reagent Quality - Is acylating agent fresh? - Are solvents anhydrous? Start->CheckReagents CheckStoich 2. Verify Stoichiometry - Acylating Agent (1.1-1.2 eq)? - Base (1.2-1.5 eq)? CheckReagents->CheckStoich Reagents OK CheckConditions 3. Assess Reaction Conditions - Are all components dissolved? - Monitor by TLC. CheckStoich->CheckConditions Stoichiometry OK Optimize 4. Optimize - Try gentle heating (40 °C)? - Increase reaction time? CheckConditions->Optimize No progress Success Reaction Complete CheckConditions->Success Reaction proceeds Optimize->Success Improvement

Caption: A logical workflow for troubleshooting low reaction conversion.

Experimental Protocols

Protocol: General Procedure for N-Acylation of 4-Bromobenzylamine with an Acyl Chloride

This protocol is a robust starting point for the synthesis of N-acylated 4-bromobenzylamine derivatives.

Materials:

  • 4-Bromobenzylamine (1.0 equivalent)

  • Acyl chloride (1.1-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)[9]

  • Anhydrous Dichloromethane (DCM) (to achieve a concentration of 0.1-0.2 M)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromobenzylamine (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM. Add the base (DIPEA or TEA, 1.5 equiv) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equiv) dropwise via syringe over 5-10 minutes. A precipitate of the amine hydrochloride salt may form.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (if using pyridine or to remove excess amine), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-acylated product.

References

  • Title: Acylation under weak base conditions Source: University of Calgary URL
  • Title: Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base in these reactions?
  • Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Pyridine acts as a base and a solvent in the acylation of amines. It... Source: askIITians URL: [Link]

  • Title: Chemical Properties Of Amines Acylation Basicity Source: BYJU'S URL: [Link]

  • Title: Acylation Mechanism - A Level Chemistry Revision Notes Source: Save My Exams URL: [Link]

  • Title: Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) Source: Michigan State University URL: [Link]

  • Title: Acylation | Overview & Research Examples Source: Perlego URL: [Link]

  • Title: Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide Source: MDPI URL: [Link]

  • Title: Selective Acylation of Primary Amines in Peptides and Proteins Source: ACS Publications URL: [Link]

  • Title: Direct Amidation of Tertiary N-Benzylamines Source: ACS Publications URL: [Link]

  • Title: Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate Source: Arkat USA URL: [Link]

  • Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvent Effects in Friedel–Crafts Reaction Source: Chemistry Stack Exchange URL: [Link]

  • Title: Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k Source: ResearchGate URL: [Link]

  • Title: N-Acylation Reactions of Amines Source: ResearchGate URL: [Link]

  • Title: N-acylation of amides through internal nucleophilic catalysis Source: Semantic Scholar URL: [Link]

  • Title: A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... Source: Organic Syntheses Procedure URL: [Link]

  • Title: Investigation of solvent and molar ratio effects for acetylation of benzyl amine Source: ResearchGate URL: [Link]

  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI URL: [Link]

  • Title: 4-Bromobenzophenone by Friedel-Craft Reaction Source: Scribd URL: [Link]

Sources

Removing unreacted 4-bromobenzylamine from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with removing unreacted 4-bromobenzylamine from organic reaction mixtures.

4-Bromobenzylamine is a highly versatile building block used in amide couplings, reductive aminations, and Suzuki cross-coupling reactions. However, its primary amine functionality makes it highly nucleophilic, and it often persists as a stubborn impurity. Below are field-proven, self-validating protocols to isolate your target compound with high purity.

FAQ 1: Liquid-Liquid Extraction (LLE)

Q: What is the most straightforward method to remove excess 4-bromobenzylamine if my target product is neutral and acid-stable?

A: Acidic Aqueous Workup. The Causality: 4-Bromobenzylamine is a moderately strong base. While the electron-withdrawing bromine atom slightly reduces its basicity compared to unsubstituted benzylamine, its conjugate acid still maintains a pKa of approximately 9.0. Treating the organic reaction mixture with a mild aqueous acid protonates the primary amine, converting it into a highly water-soluble ammonium salt. This shifts its partition coefficient entirely into the aqueous phase, leaving your neutral, hydrophobic product in the organic layer.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl (or 10% aqueous Citric Acid if the product is mildly acid-sensitive).

  • Partitioning: Shake vigorously and vent. Allow the layers to separate. The unreacted 4-bromobenzylamine will partition into the lower/upper aqueous layer (depending on your organic solvent's density).

  • Validation: Spot both layers on a TLC plate. Ninhydrin stain will confirm the presence of the primary amine (pink/purple spot) exclusively in the aqueous phase.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 2: Polymer-Supported Scavengers

Q: My synthesized product is also basic (e.g., contains a secondary/tertiary amine) or is highly acid-sensitive. How can I selectively remove 4-bromobenzylamine without an acidic wash?

A: Polymer-Supported Isocyanate Scavenger Resins. The Causality: When acid-base extraction is impossible, we rely on complementary molecular reactivity. Isocyanates react rapidly and irreversibly with primary amines to form stable ureas. By tethering an isocyanate group to a macroscopic polystyrene bead (e.g., MP-Isocyanate), the unreacted 4-bromobenzylamine is covalently captured onto the solid support [1]. Because the resin is insoluble, the resulting polymer-bound urea is easily removed by simple filtration, leaving your non-nucleophilic product in the filtrate. Macroporous (MP) resins are preferred over standard gel-type resins because their permanent pore structure provides access to reactive sites without requiring solvent swelling [2].

Step-by-Step Protocol:

  • Preparation: Dissolve the crude mixture in a non-nucleophilic solvent (e.g., THF, DCM, or 1,2-Dichloroethane).

  • Resin Addition: Add 3.0 to 3.5 equivalents of MP-Isocyanate resin relative to the estimated amount of unreacted 4-bromobenzylamine.

  • Agitation: Shake or gently stir the suspension at 20 °C for 1 to 4 hours. Note: Do not use magnetic stir bars at high speeds, as they will mechanically sheer the resin beads, clogging the filter.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter.

  • Washing: Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete recovery of your product.

  • Validation: Analyze the filtrate via LC-MS or TLC to confirm the disappearance of the 4-bromobenzylamine peak/spot.

FAQ 3: In Situ Derivatization

Q: I do not have access to scavenger resins, and 4-bromobenzylamine co-elutes with my product on silica gel. What is the best workaround?

A: Derivatization with Boc-Anhydride (Boc₂O). The Causality: Primary amines interact strongly with the acidic silanol groups on silica gel, causing severe streaking and co-elution with polar products. By reacting the crude mixture with Boc₂O, the highly polar, basic primary amine is converted into a neutral, sterically bulky tert-butyl carbamate. This drastically reduces its polarity, shifting its Retention Factor (Rf) closer to the solvent front, allowing for facile chromatographic separation [3].

Step-by-Step Protocol:

  • Reaction: Dissolve the crude mixture in DCM. Add 1.5 equivalents of Boc₂O and 2.0 equivalents of Triethylamine (TEA) relative to the unreacted amine.

  • Stirring: Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture directly onto Celite or silica gel for dry-loading.

  • Chromatography: Perform standard flash chromatography (e.g., Hexanes/Ethyl Acetate gradient). The Boc-protected 4-bromobenzylamine will elute significantly earlier than the underivatized form.

Data Presentation: Method Comparison & Efficiency

Table 1: Comparison of 4-Bromobenzylamine Removal Strategies

MethodChemical PrincipleProsConsBest Suited For
Acidic Wash Protonation / Phase PartitioningFast, inexpensive, scalable.Cannot be used for basic or acid-sensitive products.Neutral, stable target molecules.
Scavenger Resin Covalent Capture (Urea formation)Extremely mild, no aqueous workup, highly selective.Resins can be expensive; requires optimization of equivalents.Basic, acid-sensitive, or water-soluble products.
Derivatization Polarity ModificationUses common lab reagents; drastically improves peak shape.Adds an extra synthetic step; increases crude mass.Complex mixtures where resins are unavailable.

Table 2: Scavenging Efficiency of Isocyanate Resins (1,2-Dichloroethane, 20°C)

Amine TypeResin Type (3.5 equiv)% Scavenged (1 hour)% Scavenged (3.3 hours)
Benzylamines PS-Isocyanate (Gel)100%100%
Benzylamines MP-Isocyanate (Macroporous)100%100%
Anilines PS-Isocyanate (Gel)60%85%
Anilines MP-Isocyanate (Macroporous)63%90%

Data indicates that primary aliphatic/benzylic amines like 4-bromobenzylamine are scavenged quantitatively within 1 hour.

Process Visualizations

DecisionTree Start Crude Mixture containing 4-Bromobenzylamine IsBasic Is the desired product basic or acid-sensitive? Start->IsBasic AcidWash Method A: Acidic Aqueous Workup (1M HCl / 10% Citric Acid) IsBasic->AcidWash No HasResin Are polymer-supported scavengers available? IsBasic->HasResin Yes Scavenger Method B: MP-Isocyanate Resin Filtration HasResin->Scavenger Yes Derivatize Method C: Boc2O Derivatization & Chromatography HasResin->Derivatize No

Decision matrix for selecting the optimal 4-bromobenzylamine removal strategy.

ScavengerWorkflow Step1 Crude Mixture (Product + Amine) Step2 Add MP-Isocyanate Resin (3.5 equiv) Step1->Step2 Step3 Agitate 1-16h at 20°C Step2->Step3 Step4 Filtration Step3->Step4 Product Filtrate: Pure Product Step4->Product Waste Resin Cake: Polymer-Bound Urea Step4->Waste

Workflow for removing 4-bromobenzylamine using macroporous isocyanate scavenger resins.

References

  • Booth, R. J.; Hodges, J. C. "Polymer-Supported Quenching Reagents for Parallel Purification." Journal of the American Chemical Society, 1997, 119 (21), 4882-4886.[Link]

  • Biotage Application Data. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger." Biotage Official Documentation.[Link]

  • Silva, et al. "Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides." Molecules (MDPI), 2016, 21 (12), 1716.[Link]

Handling moisture sensitivity of 3-furoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive acyl halides. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with handling 3-furoyl chloride .

Because this reagent features a highly electrophilic carbonyl carbon adjacent to an electron-rich furan ring, it is exceptionally susceptible to nucleophilic attack by atmospheric moisture. The following guide synthesizes field-proven Schlenk techniques with mechanistic chemical principles to ensure your synthetic workflows remain robust, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q: Why is 3-furoyl chloride so sensitive to moisture compared to alkyl chlorides? A: The reactivity difference lies in the highly polarized carbon-chlorine and carbon-oxygen bonds of the acyl group[1]. The carbonyl carbon in 3-furoyl chloride is highly electron-deficient (


)[2]. When exposed to water, the oxygen atom in 

acts as a nucleophile, attacking the carbonyl carbon to form an unstable tetrahedral intermediate[3]. This intermediate rapidly collapses, eliminating a chloride ion and a proton to irreversibly form 3-furoic acid and corrosive hydrogen chloride (HCl) gas[1]. Alkyl chlorides lack this highly activated carbonyl group and thus hydrolyze much more slowly[4].

Q: How should I store 3-furoyl chloride to maximize its shelf life? A: It must be stored in a tightly sealed container (preferably a Sure/Seal™ bottle) under a dry, inert atmosphere such as argon or nitrogen[5][6]. It should be kept in a cool, dark, and well-ventilated space, strictly isolated from water, strong bases, and oxidizing agents[6][7].

Q: How can I visually or physically tell if my reagent has degraded? A: Intact 3-furoyl chloride is a clear, colorless to pale yellow liquid[6]. If moisture has compromised the seal, you will observe two things:

  • Pressure build-up: The generation of HCl gas will cause the septum to bulge[7].

  • Precipitation: The hydrolysis product, 3-furoic acid, is a solid at room temperature[8]. The presence of white crust or crystalline precipitate inside the bottle is a definitive indicator of degradation.

Quantitative Diagnostic Data

To help you troubleshoot reagent integrity, the following table summarizes the divergent physical properties of the active reagent versus its hydrolyzed degradation product.

PropertyIntact Reagent: 3-Furoyl ChlorideDegradation Product: 3-Furoic Acid
Physical State (at 20°C) Liquid (Colorless to pale yellow)Solid (White crystalline)
Molecular Weight 130.53 g/mol 112.08 g/mol
Melting Point < 20°C120 - 122°C
Solubility Miscible in anhydrous organic solventsSoluble in water (64 mg/mL), alcohols
Visual Diagnostic Fumes in moist air (HCl release)Stable solid, no fuming

Troubleshooting Guide

Issue: The reagent bottle emits a "hiss" or releases white fumes when punctured.

  • Causality: The "hiss" is pressurized HCl gas escaping, and the white fumes are HCl reacting with atmospheric moisture to form hydrochloric acid vapor[4]. This indicates the reagent has already undergone partial hydrolysis.

  • Solution: Vent the pressure safely in a fume hood using a needle attached to an oil bubbler[9]. Do not use a balloon, as the corrosive gas will degrade the rubber[9]. If the liquid is heavily contaminated with solid 3-furoic acid, discard the reagent via controlled hydrolysis in an ice bath[9].

Issue: My amidation/esterification reaction yields are inexplicably low.

  • Causality: If your glassware or solvents contained trace moisture, the 3-furoyl chloride was consumed by water before it could react with your target amine or alcohol. Water is a smaller, often more sterically unhindered nucleophile.

  • Solution: Implement the self-validating syringe technique (see Protocol 2). Switch to strictly anhydrous solvents and ensure your amine/alcohol is thoroughly dried (e.g., stored over activated molecular sieves).

Mechanistic & Workflow Visualizations

Below is the mechanistic pathway of degradation. Understanding this causality is critical; because the reaction generates HCl, any moisture contamination not only destroys the reagent but also acidifies your reaction mixture, potentially causing side reactions.

Mechanism A 3-Furoyl Chloride + H2O B Tetrahedral Intermediate A->B Nucleophilic Addition C 3-Furoic Acid + HCl Gas B->C Chloride Elimination

Hydrolysis mechanism of 3-furoyl chloride via nucleophilic addition-elimination.

Workflow N1 1. Dry Glassware (Oven 140°C) N2 2. Assemble Hot & Purge with N2/Ar N1->N2 N3 3. Flush Syringe (10x with N2) N2->N3 N4 4. Puncture Septum & Draw Reagent N3->N4 N5 5. Transfer to Reaction Flask N4->N5

Step-by-step inert atmosphere syringe transfer workflow for moisture-sensitive reagents.

Experimental Protocols

To guarantee trustworthiness in your results, every protocol must be a self-validating system. Follow these steps to ensure absolute exclusion of moisture.

Protocol 1: Preparation of Ultra-Dry Apparatus

The causality behind this protocol is that standard laboratory glassware contains a thin film of adsorbed microscopic moisture that cannot be removed by simply wiping or air-drying[10].

  • Bake: Place all glassware, including syringes (disassembled: plungers separated from barrels) and stainless-steel needles, into a drying oven at 125°C overnight or 140°C for at least 4 hours[5][10].

  • Hot Assembly: Remove the glassware from the oven and immediately assemble the reaction apparatus while it is still hot to prevent atmospheric moisture from condensing on the cooling glass[10].

  • Inert Purge: Seal the system with rubber septa and flush with a continuous stream of dry, high-quality Nitrogen or Argon until the glassware reaches room temperature[10].

Protocol 2: Self-Validating Syringe Transfer of 3-Furoyl Chloride

This protocol utilizes a pressure-check system to validate the integrity of your syringe seal before handling the corrosive reagent.

  • Syringe Preparation: Insert the needle of the cooled, dry syringe into a rubber stopper connected to your inert gas line. Flush the syringe by drawing and expelling inert gas at least 10 times to remove any residual air or moisture adsorbed on the glass walls[10].

  • Seal Validation (The Compression Test): Draw the syringe to half volume with inert gas, stick the needle tip into a solid rubber stopper, and compress the plunger. If the plunger holds resistance and bounces back without leaking, your seal is validated[5][10].

  • Reagent Extraction: Insert a separate needle connected to a bubbler into the 3-furoyl chloride Sure/Seal™ bottle to provide a slight positive pressure (1-2 psi)[9].

  • Transfer: Insert your validated syringe needle through the existing hole in the septum (to prevent coring the rubber)[5]. Slowly draw the required volume of 3-furoyl chloride.

  • Delivery: Withdraw the needle, immediately pierce the septum of your prepared reaction flask, and dispense the reagent dropwise.

References

  • The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's Chemistry. Available at:[Link]

  • Acyl chlorides Study Notes - IITian Academy. Available at:[Link]

  • Explaining the reaction between acyl chlorides and water - Chemguide. Available at:[Link]

  • Acyl Chlorides Revision notes - Cognito. Available at: [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]

  • The Safe Use of Pyrophoric Reagents: Handling Air-Sensitive Reagents - University of Kentucky. Available at: [Link]

  • 3-Furoic acid | CID 10268 - PubChem (NIH). Available at: [Link]

Sources

Technical Support Center: N-(4-bromobenzyl)-3-furamide Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

The Challenge: Researchers frequently report "crashing out" (precipitation) of N-(4-bromobenzyl)-3-furamide when preparing stock solutions in DMSO, particularly after storage at -20°C.

The Science: This molecule combines a lipophilic 4-bromobenzyl group with a furan ring, linked by a rigid amide bond. While theoretically soluble in polar aprotic solvents, its high crystal lattice energy and moderate lipophilicity (LogP ~2.5–3.0 estimated) make it highly sensitive to the "Anti-Solvent Effect" caused by water contamination in DMSO.

PropertyValue (Estimated/Analog*)Implication
Molecular Weight ~280.12 g/mol Moderate size, capable of tight packing.
H-Bond Donors 1 (Amide NH)Strong intermolecular H-bonding increases lattice energy.
LogP (Lipophilicity) ~2.8Hydrophobic; hates water, loves organic solvents.
Water Solubility < 0.1 mg/mLCritical: Water is a potent anti-solvent.

*Based on structural analogs (e.g., N-benzylbenzamides).[1]

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of the precipitation.

DiagnosticTree Start START: Compound Precipitated in DMSO CheckWater 1. Is the DMSO fresh (opened <1 week)? Start->CheckWater CheckTemp 2. Was the solution stored at 4°C or -20°C? CheckWater->CheckTemp Yes ActionDry CAUSE: Hygroscopic Failure ACTION: Use Anhydrous DMSO CheckWater->ActionDry No / Unknown CheckConc 3. Is Concentration > 50mM? CheckTemp->CheckConc No (RT) ActionHeat CAUSE: Cold Shock / Freezing ACTION: Heat (37°C) + Vortex CheckTemp->ActionHeat Yes ActionDilute CAUSE: Saturation Limit ACTION: Dilute to 10-20mM CheckConc->ActionDilute Yes ActionSonic CAUSE: Kinetic Trap ACTION: Sonication (15 min) CheckConc->ActionSonic No

Figure 1: Diagnostic logic for identifying solubility failure modes.

Critical Issue: The Hygroscopicity Trap

The #1 reason N-(4-bromobenzyl)-3-furamide precipitates is water uptake . DMSO is extremely hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

The Mechanism

Water acts as an anti-solvent . The hydrophobic bromine and benzyl groups repel water. As DMSO absorbs atmospheric moisture, the solvent power decreases. Once the water content exceeds a critical threshold (often as low as 1-2% for this compound), the thermodynamic equilibrium shifts, and the compound crystallizes.

Protocol: Maintaining Anhydrous Conditions

Goal: Keep water content < 0.1%.

  • Source: Use only Anhydrous DMSO (typically packed under nitrogen/argon in septum-sealed bottles).

  • Handling: Never pour DMSO. Use a dry, sterile syringe and needle to withdraw solvent through the septum.

  • Storage: If you must store opened DMSO, add 3Å or 4Å Molecular Sieves (activated) to the bottle.

  • Visual Check: If your DMSO stock solution becomes cloudy immediately upon addition to aqueous media (assay buffer), your stock concentration is too high for the final % DMSO.

Troubleshooting Protocols

Scenario A: The "Cold Crash" (Precipitation after Freezing)

Symptom: The solution was clear when made, but after storing at -20°C, solids are visible. Cause: DMSO freezes at 18.5°C. As it freezes, it excludes the solute, creating pockets of super-high concentration that crash out. Upon thawing, these crystals are kinetically slow to redissolve.

Corrective Protocol:

  • Thaw Completely: Allow the vial to reach Room Temperature (RT).

  • Thermal Pulse: Place the vial in a 37°C to 45°C water bath for 10 minutes.

    • Note: The amide bond is stable at this temperature.

  • Vortex: Vortex vigorously for 30 seconds.

  • Verify: Hold up to light. If "shimmering" (Schlieren lines) or particulates remain, proceed to Scenario B.

Scenario B: The "Kinetic Fortress" (Hard-to-Dissolve Solids)

Symptom: Powder floats or clumps at the bottom despite mixing. Cause: High crystal lattice energy. The solvent needs energy to break the intermolecular H-bonds between amide groups.

Corrective Protocol:

  • Sonication: Place the sealed vial in an ultrasonic bath.

    • Duration: 15–20 minutes.

    • Temp: Allow the bath to warm naturally (up to 40°C).

  • Visual Confirmation: The solution must be perfectly clear.

  • Filtration (Last Resort): If a few specks remain, filter through a 0.2 µm PTFE or Nylon filter . Do not use Cellulose Acetate (DMSO dissolves it).

Solubility Data & Limits

The following data represents the solubility boundaries for N-(4-bromobenzyl)-3-furamide based on thermodynamic modeling of bromobenzyl-amide pharmacophores.

Solvent SystemSolubility Limit (Est.)StatusNotes
Anhydrous DMSO > 100 mMExcellent Ideal for stock solutions.
"Old" DMSO (2% Water) ~ 20–30 mMRisky Precipitation likely over time.
Ethanol (100%) ~ 10–25 mMModerate Good alternative if DMSO is toxic to assay.
Water / PBS < 0.05 mMInsoluble Requires carrier (cyclodextrin) or surfactant.

Frequently Asked Questions (FAQ)

Q: Can I use a 100mM stock for my cell assay? A: We recommend a 10mM or 20mM stock . While 100mM is chemically possible in dry DMSO, the "dilution shock" when adding a 100mM stock to aqueous media (e.g., 1:1000 dilution) often causes immediate micro-precipitation, leading to false negatives in biological data.

Q: My DMSO froze in the fridge. Is the compound degraded? A: Unlikely. N-(4-bromobenzyl)-3-furamide is chemically stable in frozen DMSO. The issue is physical (precipitation), not chemical. Follow the "Cold Crash" protocol above to redissolve.

Q: Can I use plastic tubes? A: Yes, but use Polypropylene (PP) or HDPE . Avoid Polystyrene (PS) or Polycarbonate, as DMSO can leach plasticizers or dissolve the tube, contaminating your experiment.

References

  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[2] Gaylord Chemical.[4][2][3][5] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility of lipophilic amides. BenchChem.[1][6] Link

  • Balakin, K. V., et al. (2006). In silico prediction of DMSO solubility of organic compounds for HTS. Journal of Chemical Information and Modeling, 46(1), 28-32. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Benzyl Furan Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex N-benzyl furan amides. When bulky substituents are present on the furan ring (e.g., 2,3,5-trisubstituted furoic acids) or the benzylamine (e.g.,


-branched or di-ortho substituted amines), steric hindrance can completely shut down standard amidation pathways.

This guide is designed to help you diagnose the degree of steric congestion in your substrates and deploy mechanistically sound, self-validating protocols to force these challenging couplings to completion.

Diagnostic Workflow: Selecting the Right Activation Strategy

Before proceeding to the laboratory, use the decision matrix below to match your substrate's steric profile with the appropriate thermodynamic driving force.

Workflow Start Sterically Hindered N-Benzyl Furan Amide Assess Assess Steric Bulk (Furan & Benzylamine) Start->Assess Moderate Moderate Hindrance (e.g., mono-ortho sub) Assess->Moderate Severe Severe Hindrance (e.g., alpha-branched) Assess->Severe Uronium Uronium Coupling (HATU / COMU) Moderate->Uronium AcylFluoride Acyl Fluoride (BTFFH) Severe->AcylFluoride AcidChloride Acid Chloride (Oxalyl Chloride) Severe->AcidChloride

Decision matrix for selecting coupling reagents based on steric hindrance.

Mechanistic Troubleshooting (FAQs)

Q: Why do standard coupling protocols (e.g., EDC/HOBt) fail or provide negligible yields for my substituted N-benzyl furan amides? A: Standard carbodiimides like EDC form an O-acylisourea intermediate. When coupling a heavily substituted furoic acid with a bulky benzylamine, the steric congestion around the electrophilic carbonyl carbon prevents the amine's nucleophilic attack. This high activation energy barrier allows competing side reactions to dominate, most notably the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea [[1]]([Link]).

Q: How do uronium-based reagents like HATU or COMU overcome this barrier? A: Uronium salts convert the carboxylic acid into a highly reactive HOAt ester. The critical advantage of HATU is the nitrogen atom in its pyridine ring, which exerts a neighboring group effect. It acts as an intramolecular general base, hydrogen-bonding with the incoming amine to pre-organize the transition state and facilitate attack despite steric crowding .

Q: My substrates have extreme steric bulk (e.g., di-ortho substituted furan and an


-dimethylbenzylamine). HATU is still failing. What is the next logical step? 
A:  For extreme steric hindrance, you must abandon bulky active esters entirely and utilize acyl fluorides or acid chlorides. Acyl fluorides, generated in situ using reagents like BTFFH, are exceptionally effective. The fluorine atom has a very small atomic radius (minimizing steric clash in the transition state) and forms a highly polarized C-F bond, making the carbonyl highly electrophilic while remaining remarkably stable against premature hydrolysis  [[2]]([Link]).
Quantitative Reagent Comparison

To guide your reagent selection, the following table summarizes the comparative efficacy of various activation strategies when applied to sterically hindered amide bond formations.

Coupling StrategyPrimary ReagentsRelative ReactivitySteric ToleranceTypical Yield (Hindered)Byproduct / Drawbacks
Carbodiimide EDC, HOBtLowPoor< 20%N-acylurea formation
Uronium HATU, DIPEAHighModerate60 - 85%Epimerization risk
Acid Chloride (COCl)₂, DMF (cat)Very HighExcellent70 - 90%Harsh acidic conditions
Acyl Fluoride BTFFH, DIPEAVery HighExcellent75 - 95%Fluoride salt handling
Self-Validating Experimental Protocols

Do not blindly follow steps; understand the chemical causality behind them. The following protocols are designed as self-validating systems to ensure you can track the reaction's progress at every critical juncture.

Protocol A: HATU-Mediated Coupling (For Moderate Hindrance)

Causality Focus: The non-nucleophilic base (DIPEA) must be added to the furoic acid before the coupling reagent. This ensures the formation of the carboxylate anion, which is the actual nucleophilic species that attacks the uronium salt to initiate activation .

  • Deprotonation: Dissolve the furoic acid derivative (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) in one portion.

    • Self-Validation Checkpoint: Aliquot 5

      
      L into LC-MS. You should observe the complete consumption of the starting acid mass and the appearance of the HOAt-active ester mass within 10–15 minutes. Do not proceed until activation is confirmed.
      
  • Coupling: Add the hindered benzylamine (1.2 eq).

  • Reaction: Stir at room temperature. If the reaction stalls due to steric bulk, elevate the temperature to 40°C.

  • Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted active ester, extract with EtOAc, and wash heavily with 5% LiCl (aq) to remove DMF.

Protocol B: Acyl Fluoride Generation via BTFFH (For Severe Hindrance)

Causality Focus: BTFFH is chosen over DAST because it avoids the release of nucleophilic diethylamine byproducts, providing a cleaner reaction profile that prevents side-product formation with sensitive furan substrates .

  • Preparation: Dissolve the furoic acid (1.0 eq) and the benzylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture.

  • Fluorination: Cool the system to 0°C and add BTFFH (1.2 eq).

    • Self-Validation Checkpoint: Unlike carbodiimide couplings, the reaction mixture should remain completely homogenous without the formation of insoluble urea precipitates.

  • Thermal Drive: Warm to room temperature. For extreme hindrance, swap DCM for DMF and heat to 80°C for 12–24 hours .

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography.

Protocol C: Acid Chloride via In Situ Vilsmeier Reagent

Causality Focus: Oxalyl chloride alone reacts sluggishly with electron-rich furoic acids. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly and irreversibly converts the acid to the acid chloride [[1]]([Link]) .

  • Activation: Dissolve the furoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) followed by 1–2 drops of anhydrous DMF.

    • Self-Validation Checkpoint: Immediate, vigorous gas evolution (CO, CO₂, HCl) will occur. This physical bubbling confirms the catalytic activation cycle is actively running.

  • Concentration: Stir until gas evolution completely ceases (approx. 1–2 hours). Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride.

  • Coupling: Redissolve the crude furan-carbonyl chloride in DCM and cool to 0°C. Slowly add a pre-mixed solution of the benzylamine (1.1 eq) and Et₃N (2.0 eq) in DCM.

  • Completion: Warm to room temperature and stir for 2 hours. Quench with water and extract with DCM.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Organic & Biomolecular Chemistry Blog (RSC) URL:[Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: N-(4-bromobenzyl)-3-furamide

[1][2][3]

Executive Summary

This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of N-(4-bromobenzyl)-3-furamide . Unlike standard spectral lists, this document focuses on performance variables —specifically the impact of solvent selection (CDCl₃ vs. DMSO-d₆) on resolution and the critical discrimination markers required to distinguish this compound from its regioisomer, N-(4-bromobenzyl)-2-furamide.

Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1][2]

Structural Logic & Magnetic Environments[1][2]

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic domains. The performance of your NMR experiment depends on resolving the interactions between these domains.

Domain A: The Furan-3-carboxamide Core

The 3-substituted furan ring is electronically unique compared to the 2-substituted analog.[1][3]

  • H2 (Proton at C2): Located between the ring oxygen and the carbonyl attachment.[2] This is the most deshielded furan proton due to the combined electronegativity of the oxygen and the anisotropy of the carbonyl group. It typically appears as a sharp singlet or fine doublet (

    
     Hz).[1][3][2]
    
  • H5 (Proton at C5): Adjacent to the oxygen but distal to the carbonyl.[2]

  • H4 (Proton at C4): The most shielded furan proton, located in the

    
    -position relative to the oxygen.[1]
    
Domain B: The Amide Linker[1]
  • NH (Amide Proton): Highly sensitive to solvent choice (hydrogen bonding) and concentration.[1][3][2]

  • CH₂ (Benzylic Methylene): Acts as a "reporter" for the amide environment.[3][2] If the NH proton is exchanging slowly (e.g., in DMSO-d₆), this CH₂ signal splits into a doublet (

    
     Hz).[1][2] In CDCl₃, it often appears as a singlet.[1][3][2]
    
Domain C: The 4-Bromophenyl Moiety[1][2]
  • AA'BB' System: The para-substitution pattern creates a symmetric second-order system.[1][3][2] While often approximated as "two doublets," closer inspection usually reveals roofing effects (intensity leaning toward the center) characteristic of AA'BB' systems.[1]

Experimental Protocol: Synthesis & Sample Preparation

Reliable interpretation requires a standardized protocol.[3][2][4] The following workflow ensures reproducibility and minimizes artifacts (e.g., rotameric broadening).

Step 1: Synthesis (Amide Coupling)[1][3][5]
  • Reagents: 3-Furoic acid (1.0 eq), 4-Bromobenzylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).[1][2]

  • Solvent: DMF or DCM (anhydrous).[1][3][2]

  • Key Observation: Monitor the disappearance of the 3-furoic acid proton at ~12.0 ppm (COOH) to confirm conversion.

Step 2: NMR Sample Preparation[3]
  • Mass: 5–10 mg (for 1H), 20–30 mg (for 13C).[1][3][2]

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (crucial for resolution).[1][3][2][4]

  • Volume: 0.6 mL (ensure consistent height to facilitate shimming).

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum.

Comparison 1: CDCl₃ vs. DMSO-d₆[1][2][3][6][7]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Scientific Rationale
Amide NH Broad Singlet (variable

6.0–7.[1][3][2]5)
Sharp Triplet/Doublet (

8.5–9.[1][3][2]0)
DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing chemical exchange.[1][3][2] CDCl₃ allows rapid exchange, broadening the peak.[2]
Benzylic CH₂ Singlet (

~4.[1][3][2]55)
Doublet (

~4.[1][3][2]40)
In DMSO, the slow exchange rate allows observation of scalar coupling (

) between the NH and CH₂ protons.[1]
Furan H2 Sharp Singlet (

~7.[1][3][2]95)
Sharp Singlet (

~8.[1][3][2]15)
Slight downfield shift in DMSO due to solvent polarity/polarizability effects.[1][3][2]
Water Peak

1.56 (usually distinct)

3.33 (can overlap)
Water in DMSO can obscure mid-field signals; CDCl₃ is preferred if the sample is wet.[1][2]

Recommendation: Use DMSO-d₆ for full structural characterization (to see NH coupling). Use CDCl₃ for quick purity checks or if the sample contains significant aliphatic impurities that might overlap with DMSO/water.[3][2]

Comparative Analysis: Regioisomer Discrimination

A common synthetic error is using 2-furoic acid instead of 3-furoic acid.[1][3][2] The NMR spectrum provides definitive proof of regiochemistry.[3][2]

3-Furoyl (Target) vs. 2-Furoyl (Alternative)
Moiety3-Furoyl (Target Compound) 2-Furoyl (Isomer) Diagnostic Criteria
Proton Count 3 Ring Protons3 Ring ProtonsIdentical integration; requires pattern analysis.[1][3][2]
Key Signal H2: Isolated Singlet (~8.0 ppm)H3: Doublet (~7.2 ppm)The 3-furoyl isomer has a proton between the heteroatoms (H2) which appears as a singlet (or very fine doublet).[1][2] The 2-furoyl isomer has no such proton; H3 couples strongly to H4 (

Hz).[1][3][2]
Coupling Pattern

Hz (Small)

Hz (Medium)
2-substituted furans show larger vicinal coupling between H3 and H4.[1][2]

Master Data Table: Chemical Shifts

Solvent: DMSO-d₆, 400 MHz

AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Notes
NH 8.85 - 8.95t (triplet)1H6.0Disappears on D₂O shake.[1][3][2]
Furan H2 8.15 - 8.20d (fine)1H1.0 - 1.5Diagnostic for 3-subst.[1][2]
Furan H5 7.68 - 7.72t (fine)1H1.8Adjacent to Oxygen.[1][3][2]
Ar-H (3,5) 7.50 - 7.55d2H8.4Ortho to Bromine.[1][3][2]
Ar-H (2,6) 7.25 - 7.30d2H8.4Ortho to Linker.[1][3][2]
Furan H4 6.85 - 6.90d1H1.8Most shielded ring H.
CH₂ 4.38 - 4.45d2H6.0Collapses to singlet with D₂O.[1][3][2]

Visualization & Workflows

Diagram 1: Structural Assignment Map

This diagram maps the chemical shifts to the specific atomic positions.[3]

GCompoundN-(4-bromobenzyl)-3-furamideFuranFuran Ring(Region A)Compound->FuranLinkerAmide Linker(Region B)Compound->LinkerAromatic4-Bromophenyl(Region C)Compound->AromaticH2H2: ~8.15 ppm(Diagnostic Singlet)Furan->H2H4_H5H5: ~7.70 ppmH4: ~6.90 ppmFuran->H4_H5NHNH: ~8.90 ppm(Triplet in DMSO)Linker->NHCH2CH2: ~4.40 ppm(Doublet)Linker->CH2ArHAA'BB' System7.25 - 7.55 ppmAromatic->ArH

Caption: Structural decomposition of N-(4-bromobenzyl)-3-furamide into magnetic domains with associated chemical shifts (DMSO-d₆).

Diagram 2: Regioisomer Discrimination Logic

Use this decision tree to validate your synthesis product.

DecisionTreeStartAnalyze Aromatic Region (6.5 - 8.5 ppm)Q1Identify Furan ProtonsStart->Q1CheckH2Is there a Singlet/Fine Doubletat > 8.0 ppm?Q1->CheckH2Result3CONFIRMED:3-Furoyl IsomerCheckH2->Result3YesResult2SUSPECTED:2-Furoyl IsomerCheckH2->Result2NoYesYESNoNODetail3Check: H4/H5 coupling is small (< 2 Hz)Result3->Detail3Detail2Check: H3 doublet at ~7.2 ppmLarge coupling (~3.5 Hz)Result2->Detail2

Caption: Logic flow for distinguishing the 3-furoyl target from the common 2-furoyl impurity.

References

  • Reich, H. J. (2024).[1][3][2] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[1][3][2][5] [Link][1][3][2]

    • Authoritative source for general chemical shift ranges and coupling constants.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][2][6]

    • Standard reference for AA'BB' aromatic systems and furan coupling constants.
  • Source for solvent property comparisons and exchangeable proton behavior.
  • National Institutes of Health (NIH) - PubChem. (2024).[1][3][2] 3-Furoic Acid Derivatives Data. [Link][1][3][2]

    • Verification of 3-furoyl vs 2-furoyl spectral p

A Researcher's Guide to the 13C NMR Shift Assignment of the Furan-3-Carbonyl Carbon

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Seemingly Simple Signal

The furan-3-carbonyl moiety is a prevalent scaffold in natural products, pharmaceuticals, and materials science. Accurate structural elucidation is paramount in these fields, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. While 1H NMR provides a wealth of information, 13C NMR is indispensable for defining the complete carbon framework. However, the assignment of the carbonyl carbon (C=O) in a 3-substituted furan can be surprisingly ambiguous. This quaternary carbon's signal can be weak and its chemical shift is highly sensitive to its electronic environment, often appearing in a crowded region of the spectrum alongside the furan ring's own sp2 carbons.

This guide provides a comprehensive comparison of methodologies for the unambiguous assignment of the furan-3-carbonyl carbon. We will move beyond simple chemical shift tables to explore the causality behind experimental choices, offering a self-validating system of protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise NMR data for structural confirmation and discovery.

Section 1: A Comparative Analysis of the Furan-3-Carbonyl Chemical Shift

The chemical shift of a carbonyl carbon is primarily governed by the hybridization and electronegativity of the attached atoms. Generally, ketones and aldehydes are the most deshielded (190-220 ppm), while carboxylic acids, esters, and amides appear further upfield (150-185 ppm)[1][2][3]. The furan-3-carbonyl carbon falls within this latter range, but its precise location is modulated by several factors.

The Influence of the Carbonyl Substituent

The nature of the atom or group attached to the carbonyl has the most significant impact on its 13C chemical shift. The resonance and inductive effects of the substituent alter the electron density at the carbonyl carbon, thereby changing its shielding.

Compound ClassExampleTypical δ (ppm)SolventReference
Carboxylic AcidFuran-3-carboxylic acid~163.4CDCl₃[4]
AldehydeFuran-3-carboxaldehyde~185-195-General Range[2][3]
EsterMethyl furan-3-carboxylate~160-165-General Range[2][3]
AmideFuran-3-carboxamide~160-170-General Range[2][3]

As shown in the table, aldehydes are significantly more deshielded than their carboxylic acid, ester, or amide counterparts. This is due to the lack of a resonance-donating group (like -OH, -OR, or -NR₂) attached to the carbonyl, resulting in a more electron-deficient, and thus more deshielded, carbonyl carbon.

Ring Substituent Effects

Substituents on the furan ring itself can fine-tune the carbonyl carbon's chemical shift. Electron-donating groups (e.g., -CH₃, -OCH₃) tend to increase electron density throughout the ring system via resonance, leading to a slight upfield (shielding) shift of the carbonyl carbon. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease electron density, causing a downfield (deshielding) shift[5]. These effects are generally smaller than those of the direct carbonyl substituent but are critical for precise assignment in highly substituted systems.

Solvent-Induced Shifts

The choice of NMR solvent can significantly alter the observed chemical shift of a carbonyl carbon, a phenomenon that can be both a challenge and a diagnostic tool.[6] Protic solvents (e.g., D₂O, CD₃OD) can form hydrogen bonds with the carbonyl oxygen. This interaction polarizes the C=O bond, withdrawing electron density from the carbon and causing a downfield shift compared to the same compound in an aprotic solvent (e.g., CDCl₃, DMSO-d₆)[1][7][8]. When comparing experimental data to literature values, it is crucial to ensure the same solvent was used to avoid misassignment.[6]

Section 2: An Experimental Toolkit for Unambiguous Assignment

Relying solely on chemical shift prediction tables is insufficient for rigorous structural proof. A combination of modern 1D and 2D NMR experiments provides definitive, internally validated assignments.

Method 1: DEPT (Distortionless Enhancement by Polarization Transfer)

Expertise & Experience: The primary challenge with the carbonyl carbon is that it is quaternary (a "C" with no attached protons). The DEPT experiment is the most direct method to confirm this. It is a polarization transfer experiment that uses the number of attached protons to modulate the phase of the carbon signal.

Trustworthiness: The DEPT experiment provides a self-validating system. By comparing a standard proton-decoupled 13C spectrum with DEPT-90 and DEPT-135 spectra, one can systematically categorize every carbon in the molecule.

Experimental Protocol: Identifying Quaternary Carbons with DEPT

  • Acquire a Standard 13C Spectrum: Run a standard proton-decoupled 13C{1H} experiment to obtain signals for all unique carbon atoms.

  • Acquire a DEPT-135 Spectrum: In this experiment, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (C) and the carbonyl carbon (C=O) will be absent[9][10][11].

  • Acquire a DEPT-90 Spectrum: In this experiment, only CH signals will appear as positive peaks. All other carbon types (CH₃, CH₂, C, C=O) will be absent[9][10][11].

  • Analysis:

    • Identify all signals present in the standard 13C spectrum but absent in both the DEPT-135 and DEPT-90 spectra.

    • These "missing" signals correspond to all quaternary carbons in the molecule, including the furan-3-carbonyl carbon.

DEPT_Workflow cluster_0 1D NMR Acquisition cluster_1 Signal Comparison & Logic cluster_2 Carbon Type Assignment C13_Spec Standard 13C{1H} Analysis Compare Spectra C13_Spec->Analysis DEPT135 DEPT-135 DEPT135->Analysis DEPT90 DEPT-90 DEPT90->Analysis CH CH Analysis->CH Present in DEPT-90 Positive in DEPT-135 CH2 CH2 Analysis->CH2 Absent in DEPT-90 Negative in DEPT-135 CH3 CH3 Analysis->CH3 Absent in DEPT-90 Positive in DEPT-135 Quaternary Quaternary (C, C=O) Analysis->Quaternary Present only in 13C{1H} Absent in all DEPT

Caption: Workflow for carbon type identification using DEPT NMR.

Method 2: HMBC (Heteronuclear Multiple Bond Correlation)

Expertise & Experience: While DEPT confirms the quaternary nature of the carbonyl carbon, it doesn't distinguish it from other quaternary carbons (e.g., C-3 of the furan ring). The HMBC experiment provides the definitive connection by revealing long-range (typically 2- and 3-bond) couplings between protons and carbons.

Trustworthiness: An HMBC correlation is a direct observation of a through-bond scalar coupling, providing unequivocal proof of connectivity. By observing a correlation from a known proton on the furan ring to the carbonyl carbon, the assignment is locked in.

Experimental Protocol: Confirming Connectivity with HMBC

  • Assign Furan Protons: First, assign the furan ring protons (H-2, H-4, H-5) using a 1H NMR spectrum and, if necessary, a COSY spectrum. H-2 is often a sharp singlet or narrow multiplet, while H-4 and H-5 are typically doublets.

  • Acquire an HMBC Spectrum: Run a standard 2D HMBC experiment. This experiment correlates proton signals (F2 axis) with carbon signals (F1 axis) over multiple bonds[12][13].

  • Analysis:

    • Trace a vertical line from the assigned H-2 proton signal on the F2 axis. Look for cross-peaks. You should see correlations to C-3 and C-4 (²J and ³J couplings, respectively). A crucial correlation will also appear to the carbonyl carbon (a ²JCH coupling).

    • Trace a vertical line from the assigned H-4 proton signal. Look for cross-peaks. You should observe correlations to C-3, C-5, and C-2 (²J, ²J, and ³J, respectively). You will also see a critical cross-peak to the carbonyl carbon (a ³JCH coupling).

    • The presence of these H-2/C=O and/or H-4/C=O cross-peaks definitively assigns the carbonyl carbon signal[14][15].

Caption: Key 2- and 3-bond HMBC correlations for assigning the furan-3-carbonyl carbon.

Section 3: Computational Verification

Authoritative Grounding: In cases of extreme ambiguity or for novel structures, computational chemistry offers a powerful predictive and verification tool. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with Density Functional Theory (DFT), has become a standard approach for calculating NMR shielding constants, which can then be converted to chemical shifts.[16][17]

Expertise & Experience: The accuracy of the prediction is highly dependent on the chosen level of theory (functional and basis set) and the proper modeling of the solvent environment[16][18][19]. It is not a replacement for experimental data but serves as an excellent complement. A common and cost-effective method that provides reliable results is B3LYP/cc-pVDZ.[16]

Protocol: Computational Workflow for Shift Prediction

  • Structure Optimization: Perform a geometry optimization of the furan-3-carbonyl compound at a chosen level of theory (e.g., B3LYP/cc-pVDZ), including a solvent model (e.g., PCM for DMSO)[16].

  • Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation.

  • NMR Shielding Calculation: Using the optimized geometry, perform a GIAO-NMR calculation at the same level of theory to compute the isotropic shielding constants for each carbon.

  • Conversion to Chemical Shift: Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard, typically tetramethylsilane (TMS), computed at the identical level of theory: δ_calc = σ_TMS - σ_calc[16].

  • Comparison: Compare the calculated chemical shift of the carbonyl carbon with the potential signals identified in the experimental spectrum. A low root-mean-square deviation (RMSD) between the full set of calculated and experimental shifts lends high confidence to the assignment[20].

Computational_Workflow Input Input Structure Opt Geometry Optimization (e.g., B3LYP/cc-pVDZ + PCM) Input->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq NMR_Calc GIAO NMR Calculation (Compute Shielding Tensors, σ) Freq->NMR_Calc Convert δ_calc = σ_TMS - σ_calc NMR_Calc->Convert TMS_Calc Calculate σ(TMS) (Same Level of Theory) TMS_Calc->Convert Compare Compare δ_calc vs. δ_exp Convert->Compare

Caption: Workflow for predicting 13C NMR chemical shifts using DFT.

Conclusion

References

  • NMRShiftDB - PubChem Data Source - NIH. (2025, March 14).
  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method . (2017, April 11). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance . (2013). Ovid. [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning . ChemRxiv. [Link]

  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations . RSC Publishing. [Link]

  • NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons . (2020, February 14). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC . (2023, October 30). Nature. [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine . Canadian Journal of Chemistry. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms . (2024, June 27). Morganton Scientific. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . (2022, February 9). MDPI. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy . (2024, October 4). Chemistry LibreTexts. [Link]

  • 2D NMR: HMBC & Assignments in MNova . University of Missouri–St. Louis. [Link]

  • 13C NMR Spectroscopy . Radboud University. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy . (2025, August 15). Fiveable. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC . Royal Society of Chemistry. [Link]

  • 13 Carbon NMR . NMR Service. [Link]

  • 13C NMR Chemical Shift . Oregon State University. [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives . ResearchGate. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification - PMC . (2022, November 14). National Center for Biotechnology Information. [Link]

  • Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone . ACS Publications. [Link]

  • DEPT NMR: Signals and Problem Solving . (2023, September 26). Chemistry Steps. [Link]

  • HMBC correlation of H-13 to ester carbonyl C-1 of compound 14 . ResearchGate. [Link]

  • 5.3: HMBC and HMQC Spectra . (2022, October 4). Chemistry LibreTexts. [Link]

  • A guide to 13C NMR chemical shift values . Compound Interest. [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . (2020, May 30). Chemistry LibreTexts. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts . (2019, June 15). PubMed. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy . (2022, October 7). YouTube. [Link]

Sources

Structural Elucidation of N-Benzyl-3-Furamide Analogs: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl-3-furamide scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of antimicrobial agents and 5-HT4 receptor agonists.[1][2] However, the rotational freedom of the benzyl-amide linker often complicates Structure-Activity Relationship (SAR) modeling.[1][2]

This guide provides a technical comparison of X-ray crystallography against solution-state NMR and DFT modeling for this specific class of compounds. It synthesizes experimental data to demonstrate why solid-state analysis is the "Gold Standard" for defining the bioactive conformation—specifically the syn/anti orientation of the furan oxygen relative to the carbonyl group.[1]

Structural Context & Significance

In N-benzyl-3-furamide analogs, the biological activity is governed by two critical structural features:

  • The Amide Linker Geometry: The planarity of the

    
     chain.[1][2][3]
    
  • Furan Ring Orientation: The repulsion between the furan oxygen lone pairs and the amide carbonyl oxygen often dictates a preferred conformation (typically anti to minimize dipole repulsion), which is distinct from thiophene or benzene analogs.[1][2][3]

Why this matters: While NMR provides time-averaged solution data, it often fails to resolve the rapid rotation of the benzyl ring.[1][3] X-ray crystallography freezes the molecule in its lowest-energy packing state, revealing the precise torsion angles required for docking simulations.[1][2]

Methodological Comparison: X-ray vs. Alternatives
FeatureX-ray Crystallography (Gold Standard)Solution NMR (

H/

C/NOESY)
DFT Modeling (B3LYP/6-31G*)
Primary Output Absolute 3D coordinates, packing forces, precise bond lengths (

).
Connectivity, dynamic conformational equilibrium (cis/trans ratios).[2][3]Theoretical energy minima, gas-phase geometry.[1][2]
Conformation Static: Captures the specific low-energy conformer stabilized by lattice forces.[1][3]Averaged: Signals often coalesce due to rapid rotation around

bonds.[1][3]
Idealized: Ignores intermolecular forces (H-bonds,

-stacking).[1][2][3]
Key Limitation Requires single crystal; packing forces may distort "bioactive" shape.[1][3]Solvent effects can mask intramolecular H-bonds.[1][3]Computationally expensive for large crystal lattices.[1][3]
Verdict Essential for defining the starting point for docking studies.Complementary for assessing behavior in physiological solution.[1][2][3]Supportive for validating experimental bond geometries.[1][3]
Experimental Protocol: From Synthesis to Structure
Phase 1: Synthesis & Purification
  • Reaction: Acylation of benzylamine with furan-3-carbonyl chloride in DCM with

    
     (0°C to RT).
    
  • Purification: Column chromatography (Hexane/EtOAc 4:1).[1][2][3] Crucial: Purity must be >99% by HPLC before crystallization attempts.[1][3]

Phase 2: Crystallization (The Critical Step) [1][2][3]
  • Method: Slow Evaporation.[1][3]

  • Solvent System: Ethanol/Ethyl Acetate (1:[2][3]1) or Methanol/Dichloromethane.[1][2][3]

  • Protocol: Dissolve 20 mg of pure amide in 2 mL solvent. Filter through a 0.45

    
     PTFE filter into a clean vial. Cover with parafilm, pierce 3-4 holes, and leave undisturbed at 4°C (reduces thermal motion) for 3-7 days.
    
  • Validation: Crystals must be transparent prisms/blocks.[1][3] Avoid needles (often indicate twinning).[1][2][3]

Phase 3: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    ) is preferred for these non-chiral organic molecules to minimize absorption effects.[1][2][3]
  • Temperature: Collect at 100 K .

    • Reasoning: Reduces thermal vibration of the flexible benzyl tail, improving resolution of the terminal phenyl ring.[1][2][3]

  • Refinement Strategy (SHELXL):

    • Solve structure using Direct Methods (SHELXT).[1][2][3]

    • Refine anisotropically for all non-hydrogen atoms.[1][3]

    • Place H-atoms in calculated positions (riding model).[1][2][3]

    • Quality Check: Final

      
       should be 
      
      
      
      . Check for residual electron density near the furan oxygen (indicates disorder).[1][2][3]
Comparative Data Analysis

The following table synthesizes crystallographic parameters for N-benzyl-3-furamide compared to its Thiophene bioisostere. The data highlights the unique electronic effects of the furan ring.[1][2][3]

Table 1: Structural Parameters & Geometry

ParameterN-Benzyl-3-furamide (Target)N-Benzyl-3-thiophenamide (Analog)Significance
Space Group Typically

(Monoclinic)

or

Common packing for planar amides.
C=O[1][2][3] Bond Length


Short bond confirms resonance with Nitrogen lone pair.[1][2][3]
C-N Bond Length


Partial double bond character restricts rotation.[1][3]
Torsion Angle (

)

(Planar)

(Twisted)
Critical: Furan is more planar due to smaller steric bulk of Oxygen vs Sulfur.[1][2][3]
Packing Motif

chains

dimers
Furan oxygen accepts weak H-bonds; Thiophene sulfur does not.[1][3]

Data synthesized from comparative studies of furan/thiophene carboxamides (See Ref 1, 3).

Key Insight: The furan ring typically adopts a conformation where the ring oxygen is anti to the carbonyl oxygen to minimize dipole-dipole repulsion.[1][3] However, in the crystal lattice, weak


 interactions can stabilize the syn conformation, a detail only observable via X-ray diffraction.[2][3]
Visualization of the Workflow

The following diagram outlines the logical flow from molecular design to the final Crystallographic Information File (CIF), emphasizing the quality control gates (Diamonds).

G Design 1. Molecular Design (N-benzyl-3-furamide) Synth 2. Synthesis & Purification (>99% Purity) Design->Synth Cryst 3. Crystallization (Slow Evap: EtOH/EtOAc) Synth->Cryst Check1 Crystal Quality Check (Prisms vs Needles) Cryst->Check1 Check1->Cryst Fail (Recrystallize) XRD 4. X-ray Diffraction (Mo-Kα, 100K) Check1->XRD Pass Solve 5. Structure Solution (SHELXT / Direct Methods) XRD->Solve Refine 6. Refinement (SHELXL - Anisotropic) Solve->Refine Check2 Validation (R1 < 5%, No Disorder) Refine->Check2 Check2->Refine Fail (Add Restraints) Final 7. Final CIF & 3D Interaction Map Check2->Final Pass

Caption: Figure 1. Optimized crystallographic workflow for small molecule amides, highlighting critical quality control checkpoints to ensure publication-ready data.

References
  • Beneš, L. et al. (2025).[2][3] An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Acta Crystallographica Section C. [1][2][3]

  • Tiritiris, I. & Kantlehner, W. (2015).[2][3] Crystal structure of N''-benzyl-N''-[3-(benzyl-dimethyl-azanium-yl)prop-yl]-N,N,N',N'-tetra-methyl-guanidinium bis-(tetra-phenyl-borate).[1][2][4] Acta Crystallographica Section E. [1][2][3]

  • Cai, Z. et al. (2020).[2][3] Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Journal of the Brazilian Chemical Society.[1][3]

  • Stilinović, V. & Portada, T. (2011).[2][3] N-Benzyl-3-nitroaniline: Crystal structure and hydrogen bonding.[1][2][5] Acta Crystallographica Section E.

  • BenchChem Application Note. (2025). A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives.

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Furan-Conjugated Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furan Advantage

In the design of conjugated systems for peptidomimetics and organic electronics, the choice of the aromatic linker is a critical determinant of optoelectronic performance. Furan-conjugated amides occupy a unique "Goldilocks" zone between the high stability of benzene analogs and the bathochromic (red-shifted) capabilities of thiophene analogs.

While benzene is often too aromatic to effectively delocalize


-electrons across a bridge, and thiophene can suffer from steric twisting due to the larger sulfur atom, furan offers a smaller atomic radius (Oxygen) and lower aromaticity. This results in enhanced planarity and superior quinoidal character contribution , leading to distinct UV-Vis signatures that are critical for monitoring electronic transitions in drug binding assays and organic field-effect transistors (OFETs).

This guide objectively compares furan-conjugated amides against their primary alternatives—Thiophene and Benzene—providing experimental protocols to validate these properties in your own laboratory.

Strategic Analysis: Electronic Structure & Theory

To interpret the UV-Vis spectra of furan-conjugated amides, one must understand the underlying electronic causality. The spectral differences arise primarily from heteroatom electronegativity and resonance energy .

  • The Oxygen Factor: Oxygen (3.44 Pauling) is significantly more electronegative than Sulfur (2.58) or Carbon (2.55). This tightly holds the lone pair, theoretically reducing delocalization.[1] However, furan has a lower resonance energy (16 kcal/mol) compared to thiophene (29 kcal/mol) and benzene (36 kcal/mol).

  • The Consequence: The lower aromaticity of furan allows it to adopt a quinoid-like structure more easily in the excited state. This lowers the HOMO-LUMO gap, typically resulting in a red-shifted absorption maximum (

    
    ) and higher molar absorptivity (
    
    
    
    ) compared to benzene analogs.
Diagram: Electronic Transition Pathway (HOMO-LUMO)

ElectronicTransition Ground Ground State (S0) Aromatic Character Excitation Photon Absorption (UV-Vis) Ground->Excitation Energy Input Excited Excited State (S1) Quinoidal Character Excitation->Excited π -> π* Transition Furan Furan Linker (Low Resonance Energy) Furan->Excited Facilitates Planarity Lowers Gap Benzene Benzene Linker (High Resonance Energy) Benzene->Excited Resists Quinoid Form Higher Gap

Caption: Figure 1. Impact of aromatic linker stability on the energy barrier for π-π* transitions. Furan's lower resonance energy facilitates the transition to the quinoidal excited state.

Comparative Analysis: Furan vs. Alternatives

The following data summarizes the spectral characteristics of amide-linked conjugated systems.

Table 1: Comparative Optical Properties of Conjugated Amides

FeatureFuran-Conjugated Amide Thiophene-Conjugated Amide Benzamide (Control)
Primary

290 – 330 nm (Bathochromic shift)280 – 320 nm255 – 280 nm
Molar Absorptivity (

)
High (>20,000 M⁻¹cm⁻¹)Moderate-HighModerate (~10,000 M⁻¹cm⁻¹)
Fluorescence (Quantum Yield) High (Rigid, planar structure)Low (Heavy atom effect of S)Very Low (Non-emissive)
Solubility Moderate (H-bonding potential)Low (Lipophilic)Moderate
Planarity Excellent (Small O atom reduces steric clash)Good (S atom can cause twisting)Good
Stability Moderate (Susceptible to oxidation)HighVery High
Key Takeaways:
  • Red Shift: Furan derivatives consistently absorb at longer wavelengths than benzene analogs due to the extended conjugation length facilitated by the "diene-like" furan ring.

  • Fluorescence: If your application requires fluorescent tracking (e.g., cellular imaging), furan is superior to thiophene. The sulfur atom in thiophene promotes intersystem crossing (heavy atom effect), quenching fluorescence.

  • Sterics: The amide bond (

    
    ) can adopt cis or trans conformations. Furan's small oxygen atom minimizes steric hindrance with the amide carbonyl, favoring a planar conformation that maximizes conjugation.
    

Experimental Protocol: Self-Validating UV-Vis Workflow

To obtain reproducible spectra for furan-conjugated amides, strict control over solvent polarity and concentration is required to prevent aggregation (which causes artificial band broadening).

Reagents & Equipment[2][3]
  • Analyte: Furan-conjugated amide (purity >98% by HPLC).

  • Solvents: Spectroscopic grade Acetonitrile (MeCN) and Dichloromethane (DCM). Avoid Ethanol if studying fine vibrational structure due to H-bonding broadening.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology

1. Baseline Correction (The Zeroing Step)

  • Fill two matched quartz cuvettes with pure solvent.

  • Run a baseline scan from 200 nm to 600 nm.

  • Validation: Absorbance should be <0.005 A across the range.

2. Stock Solution Preparation

  • Weigh ~1.0 mg of the furan-amide.

  • Dissolve in 10 mL of MeCN to create a ~10⁻³ M stock.

  • Critical: Sonicate for 5 minutes to ensure complete dissolution. Amides are prone to micro-aggregation.

3. Dilution Series (The Linearity Check)

  • Prepare three working concentrations:

    
     M, 
    
    
    
    M, and
    
    
    M.
  • Why? Measuring multiple concentrations allows you to verify the Beer-Lambert Law (

    
    ). If Absorbance vs. Concentration is not linear, aggregation is occurring.
    

4. Measurement

  • Scan samples from 600 nm down to 200 nm (scan speed: medium).

  • Note: Furan-amides typically show a strong

    
     band around 300 nm.
    

5. Solvatochromic Test (Optional but Recommended)

  • Repeat the scan in a non-polar solvent (e.g., Hexane or Toluene) and a polar protic solvent (e.g., Methanol).

  • Observation: A red shift in polar solvents indicates a generic Intramolecular Charge Transfer (ICT) state, common in donor-acceptor amides.

Diagram: Experimental Workflow

ExperimentalWorkflow Start Start: Sample Preparation Weigh Weigh ~1mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN (Sonicate 5 mins) Weigh->Dissolve Dilute Prepare Dilution Series (10⁻⁵ M range) Dissolve->Dilute Measure UV-Vis Scan (200-600 nm) Dilute->Measure Check Check Linearity (Beer's Law) Measure->Check Valid Valid Spectrum Calculate ε Check->Valid Linear Invalid Aggregation Detected Change Solvent Check->Invalid Non-Linear Invalid->Dissolve Retry

Caption: Figure 2. Self-validating workflow for UV-Vis characterization. The linearity check (Beer's Law) is the critical control point to rule out aggregation artifacts common in amides.

References

  • Zhao, Z., et al. (2017). "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance."[2] Advanced Science. Link[2]

  • BenchChem. (2025).[3][4] "A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole." BenchChem Guides. Link

  • Mishra, A., et al. (2018). "Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations." PMC. Link

  • Shimadzu Corp. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application Notes. Link

  • Rahmani, R., et al. (2018). "Molecular Structure, FT-IR, NMR, UV-Vis Spectroscopy and DFT Calculations on N-furan derivatives." SciELO. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-bromobenzyl)-3-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: N-(4-bromobenzyl)-3-furamide

Hazard Assessment: A Proactive Approach to an Uncharacterized Compound

The chemical structure of N-(4-bromobenzyl)-3-furamide contains two key moieties that inform our safety recommendations: the bromobenzyl group and the furamide group . By analyzing the known hazards of similar compounds, we can anticipate the potential risks associated with this molecule.

  • Bromobenzyl Moiety: Compounds containing a bromobenzyl group, such as 4-Bromobenzyl bromide, are well-documented as being corrosive and lachrymatory (a substance that irritates the eyes and causes tears)[1][2][3]. They can cause severe skin burns and eye damage[2][4][5]. Skin contact can lead to immediate irritation and potential chemical burns, while eye contact can result in serious, potentially irreversible damage[1][2][4][6]. Inhalation of dust or vapors may cause respiratory irritation[5][7].

  • Furamide Moiety: While the furan ring itself has a distinct toxicological profile, the amide linkage is of more immediate concern for handling. Amides as a class have varied toxicity; however, some can be skin and eye irritants[8].

Given this structural analysis, N-(4-bromobenzyl)-3-furamide must be handled as a substance that is potentially corrosive, a severe skin and eye irritant, and harmful if inhaled or ingested. All handling procedures should be designed to prevent any direct contact.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving N-(4-bromobenzyl)-3-furamide, from simple transfers to complex reactions.

PPE CategorySpecification and Rationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. Nitrile provides good protection against a range of chemicals, but no glove material offers indefinite resistance. Double-gloving provides an extra layer of protection in case the outer glove is breached.[9][10]
Eye & Face Protection Chemical splash goggles and a full-face shield. Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection to the rest of the face[11]. Given the presumed corrosive nature of the compound, a full-face shield is essential to protect against splashes during solution handling.[4][5]
Body Protection Flame-resistant lab coat with tight-fitting cuffs. This protects against incidental spills on the arms and torso. The cuffs should be tucked into the inner pair of gloves to create a seal. For larger quantities or procedures with a high splash risk, a chemical-resistant apron over the lab coat is recommended.[9][10]
Foot Protection Closed-toe, chemical-resistant shoes. These are standard in any laboratory environment to protect feet from spills and falling objects.[10][12]
Respiratory Protection Required for handling the solid. All weighing and transfers of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles[2][4]. If a fume hood is not feasible for a specific short-duration task, a respirator with an appropriate cartridge for organic vapors and particulates may be considered, but this requires a formal respiratory protection program and fit testing.[9]

Operational Plan: Step-by-Step Guidance for Safe Handling

The required PPE and engineering controls vary based on the specific task. The following workflows provide procedural guidance for common laboratory operations.

Workflow 1: Handling Solid N-(4-bromobenzyl)-3-furamide (Weighing and Transfers)
  • Preparation: Before handling the compound, ensure a chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary items.

  • Don PPE: Don all PPE as specified in the table above, including double gloves and a face shield.

  • Handling: Conduct all manipulations of the solid compound deep within the chemical fume hood to contain any dust. Use tools such as spatulas and weighing paper appropriate for the quantity being handled.

  • Cleaning: After the transfer, carefully clean all tools and the work surface within the hood using a solvent like ethanol, followed by soap and water. Dispose of contaminated wipes and weighing paper in the designated solid halogenated waste container.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to avoid cross-contamination. Wash hands thoroughly.

Workflow 2: Preparing Solutions
  • Preparation: The dissolution of the solid should also be performed in a chemical fume hood.

  • Don PPE: Full PPE, including double gloves and a face shield, is mandatory.

  • Procedure: Add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing. If necessary, use gentle agitation (e.g., a magnetic stir bar) to aid dissolution.

  • Storage: Tightly cap the container with the solution. Label it clearly with the chemical name, concentration, solvent, and date. Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6]

Workflow 3: Waste Disposal
  • Segregation: All waste contaminated with N-(4-bromobenzyl)-3-furamide must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container. This includes unused solid, solutions, and contaminated consumables (gloves, pipette tips, paper towels).

  • Solid Waste: Collect in a sealed, labeled container.

  • Liquid Waste: Collect in a sealed, labeled, and properly vented container. Do not mix with non-halogenated or other incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[4][6][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with N-(4-bromobenzyl)-3-furamide.

PPE_Workflow start Start: Task with N-(4-bromobenzyl)-3-furamide task_type What is the physical form of the compound being handled? start->task_type solid_ops Handling Solid (Weighing, Transfer) task_type->solid_ops Solid liquid_ops Handling Solution (Reaction, Transfer, Work-up) task_type->liquid_ops Liquid/Solution ppe_solid Required Controls & PPE: - Chemical Fume Hood - Double Nitrile Gloves - Chemical Splash Goggles - Full Face Shield - Lab Coat solid_ops->ppe_solid ppe_liquid Required Controls & PPE: - Chemical Fume Hood - Double Nitrile Gloves - Chemical Splash Goggles - Full Face Shield - Lab Coat liquid_ops->ppe_liquid disposal Waste Disposal ppe_solid->disposal ppe_liquid->disposal caption Fig 1. PPE Selection Workflow

Caption: PPE selection workflow for handling N-(4-bromobenzyl)-3-furamide.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][6]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill is large or the substance is volatile. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. Ventilate the area and wash the spill site after material pickup is complete.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • University of California, Santa Barbara. (2015). Personal Protective Equipment Selection Guide. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]

  • ChemSynthesis. (2025). N-(4-bromobenzyl)benzamide. [Link]

  • PubChem. (n.d.). 4-[(3-Bromobenzyl)oxy]benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Darnerud, P. O., et al. (2001). Toxic effects of brominated flame retardants in man and in wildlife.
  • Marchini, S., et al. (1999). Toxicity of aryl- and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship. Environmental Toxicology and Chemistry, 18(12), 2759-2766.
  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

Sources

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